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  • Product: 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole
  • CAS: 92939-32-7

Core Science & Biosynthesis

Foundational

structural elucidation of novel furo[3,4-c]pyrazole derivatives

Comprehensive Structural Elucidation of Novel Furo[3,4-c]pyrazole Derivatives: A Methodological Whitepaper Introduction & Rationale Furo[3,4-c]pyrazoles represent a highly privileged, yet structurally complex, bicyclic s...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Structural Elucidation of Novel Furo[3,4-c]pyrazole Derivatives: A Methodological Whitepaper

Introduction & Rationale

Furo[3,4-c]pyrazoles represent a highly privileged, yet structurally complex, bicyclic scaffold in modern medicinal chemistry. These compounds frequently exhibit potent bioactivity, notably functioning as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR[1]. However, the synthesis of these fused heterocycles—often achieved via cycloaddition or condensation pathways—frequently yields complex mixtures of regioisomers (N1 vs. N2 substitution) and tautomers[2][3].

As a Senior Application Scientist, I must emphasize that relying on 1D Nuclear Magnetic Resonance (NMR) alone for these scaffolds is a critical failure point. The dynamic proton transfer in 3(5)-substituted pyrazoles and their tendency to form self-associated aggregates complicate spectral interpretation[3]. Therefore, a self-validating, orthogonal analytical approach—combining High-Resolution Mass Spectrometry (HRMS), 2D NMR, and Single-Crystal X-Ray Diffraction (SCXRD)—is mandatory to unambiguously assign the molecular architecture and absolute stereochemistry[4][5].

Workflow A Synthesis & Purification (Furo[3,4-c]pyrazole) B HRMS (ESI-TOF) Exact Mass & Formula A->B C 1D & 2D NMR (1H, 13C, HMBC, NOESY) A->C D X-Ray Crystallography Absolute Configuration A->D E Definitive Structural Elucidation B->E C->E D->E

Fig 1: Orthogonal workflow for the definitive structural elucidation of furo[3,4-c]pyrazoles.

Phase 1: High-Resolution Mass Spectrometry (HRMS) & Fragmentation Profiling

Causality & Rationale: Before investing instrument time in multidimensional NMR, we must validate the elemental composition and probe the primary connectivity. Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer provides the exact mass, while collision-induced dissociation (CID) reveals characteristic fragmentation patterns. Mass spectrometric fragmentation of pyrazoles typically involves the diagnostic expulsion of HCN and N2 from the molecular ion, which serves as a definitive marker for the heterocyclic core[6].

Step-by-Step Protocol: ESI-HRMS Analysis

  • Sample Preparation: Dissolve 1 mg of the purified furo[3,4-c]pyrazole derivative in 1 mL of LC-MS grade methanol/water (50:50 v/v) containing 0.1% formic acid to promote protonation.

  • Calibration: Calibrate the TOF analyzer using a standard tuning mix to ensure mass accuracy within <2 ppm.

  • Data Acquisition: Infuse the sample at 10 µL/min. Acquire data in positive ion mode to observe the [M+H]⁺ molecular ion[5].

  • MS/MS Fragmentation: Isolate the precursor ion and apply a collision energy ramp (10-40 eV) using N₂ as the collision gas to induce the cleavage of the furan ring versus the pyrazole core.

  • Self-Validation: Correlate the observed isotopic pattern (especially if halogenated substituents like bromine or chlorine are present) with the theoretical isotopic distribution to confirm the elemental formula[7].

Phase 2: Multidimensional NMR Spectroscopy

Causality & Rationale: The most formidable challenge in pyrazole chemistry is distinguishing N1 from N2 alkylation/arylation, as well as assigning the stereocenters within the fused furan ring. While 1D ¹H and ¹³C NMR provide the foundation, 2D Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool for regiochemical assignment[1][8]. By tracing 3-bond couplings (³JCH) from the N-alkyl/aryl protons to the pyrazole bridgehead carbons, we establish exact connectivity[8]. NOESY/ROESY experiments provide spatial validation, confirming the relative stereochemistry of the furan ring substituents.

Step-by-Step Protocol: 2D NMR Acquisition

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 600 µL of deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred as it can lock the dominant tautomer via strong hydrogen bonding, simplifying the spectra[4].

  • 1D Baselines: Acquire standard ¹H (600 MHz) and ¹³C{¹H} (150 MHz) spectra. Ensure optimal shimming (line width < 1 Hz) for precise coupling constant (J) extraction.

  • HMBC Acquisition: Set up the HMBC experiment optimized for long-range couplings (typically J = 8 Hz). This parameter is critical for observing the weak but diagnostic cross-peaks between the furan ring protons and the pyrazole carbons[8].

  • NOESY Acquisition: Run a 2D NOESY with a mixing time of 300-500 ms to map through-space proton-proton interactions.

  • Self-Validation System: Cross-reference the HMBC connectivity network with NOESY spatial proximities. If HMBC suggests a specific regioisomer, NOESY must show corresponding through-space interactions between the N-substituent and the adjacent furan ring protons.

Table 1: Diagnostic NMR Data Summary for Furo[3,4-c]pyrazoles

NucleusDiagnostic Shift (ppm)MultiplicityKey HMBC Correlations (³JCH)Structural Significance
Pyrazole N-CH₃3.80 - 4.10SingletC3 or C5 (Pyrazole core)Differentiates N1 vs N2 alkylation[2].
Furan C-H (bridge)4.50 - 5.20Doublet/MultipletC3a, C6a (Bridgehead carbons)Confirms the fused bicyclic core connectivity.
Pyrazole C3/C5130.0 - 150.0Quaternary (¹³C)N-CH₃, Furan C-HAnchors the 2D correlation network[8].

Phase 3: Single-Crystal X-Ray Diffraction (SCXRD)

Causality & Rationale: While NMR provides the solution-state structure, SCXRD is the gold standard for absolute configuration and solid-state tautomeric identification[4]. For furo[3,4-c]pyrazoles possessing chiral centers in the furan moiety, anomalous dispersion allows for the unambiguous assignment of absolute stereochemistry[2].

Step-by-Step Protocol: Crystallization and Diffraction

  • Crystal Growth: Employ vapor diffusion. Dissolve the compound in a minimum volume of a good solvent (e.g., dichloromethane) and place the vial inside a larger closed chamber containing a volatile anti-solvent (e.g., pentane).

  • Harvesting: After 3-7 days, select a single crystal with well-defined faces and dimensions of approximately 0.1 x 0.1 x 0.2 mm. Mount it on a glass fiber using perfluoropolyether oil.

  • Data Collection: Collect diffraction data at 100 K using a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54184 Å) to maximize the anomalous scattering signal[1].

  • Structure Solution: Solve the structure using direct methods and refine using full-matrix least-squares on F²[1].

  • Self-Validation System: Ensure the Flack parameter is near zero (with a standard deviation < 0.1) to definitively confirm the absolute configuration of the chiral furan centers.

Biological Relevance: Kinase Inhibition Pathways

The rigorous structural elucidation of furo[3,4-c]pyrazoles directly informs their application in drug discovery. Because these molecules frequently act as bioisosteres of purines, their exact 3D conformation dictates their binding affinity within the ATP-binding pocket of receptor tyrosine kinases (RTKs)[5]. Understanding the precise regiochemistry and stereochemistry is vital for rational structure-activity relationship (SAR) optimization and computational docking studies.

Pathway L Growth Factor (EGF/VEGF) R Receptor Tyrosine Kinase L->R K1 PI3K / AKT Pathway R->K1 K2 MAPK / ERK Pathway R->K2 I Furo[3,4-c]pyrazole Inhibitor I->R T Tumor Cell Proliferation K1->T K2->T

Fig 2: Inhibition of RTK signaling pathways by bioactive furo[3,4-c]pyrazole derivatives.

Conclusion

The cannot be achieved through a single analytical lens. By synthesizing data from HRMS fragmentation, 2D HMBC/NOESY NMR correlation networks, and SCXRD absolute configuration, researchers can establish a self-validating framework. This rigorous methodology ensures the scientific integrity required to advance these promising heterocyclic scaffolds through the preclinical drug development pipeline.

References

  • The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study Source: ACS Publications URL:4

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: ACS Publications URL:2

  • Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction Source: ResearchGate URL:1

  • In-Depth Technical Guide on the Structural Elucidation of Pyrazolyl-Imino-Dihydropyrimidine Derivatives Source: Benchchem URL:5

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL:6

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: MDPI URL:3

  • Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy Source: MDPI / ResearchGate URL:8

  • Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers Source: Benchchem URL:7

Sources

Exploratory

Advanced Methodologies in the Synthesis of Pyrazole-Fused Heterocycles: A Technical Whitepaper

Executive Summary Pyrazole-fused heterocycles represent a privileged class of scaffolds in medicinal chemistry, exhibiting profound efficacy as kinase inhibitors, antimicrobials, and targeted anti-inflammatory agents. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-fused heterocycles represent a privileged class of scaffolds in medicinal chemistry, exhibiting profound efficacy as kinase inhibitors, antimicrobials, and targeted anti-inflammatory agents. This whitepaper critically evaluates the latest advancements in their synthesis. By transitioning from classical, step-heavy Knorr cyclocondensations to modern, pot-atom-step economic (PASE) multicomponent reactions (MCRs) and transition-metal-catalyzed bicyclizations, researchers can drastically improve yield, atom economy, and scalability.

Mechanistic Paradigms in Pyrazole Fusion

Multicomponent Reactions (MCRs) and the PASE Principle

The synthesis of complex fused systems, such as pyrano[2,3-c]pyrazoles, traditionally required multistep linear sequences that suffered from intermediate degradation. Modern approaches utilize one-pot, pseudo-four-component reactions. By combining a hydrazine, a β -ketoester, an aldehyde, and malononitrile, researchers can induce a cascade sequence. The causality here is driven by reaction kinetics: Knoevenagel condensation and pyrazolone formation occur simultaneously, creating a highly reactive Michael system. Subsequent Michael addition and intramolecular cyclization follow rapidly. This creates a self-validating protocol where the irreversible tautomerization to the aromatic pyrazole core acts as a thermodynamic sink, driving the reaction to completion[1].

MCR_Workflow A Aldehyde + Malononitrile C Knoevenagel Condensation A->C B Hydrazine + β-Ketoester D Pyrazolone Formation B->D E Michael Addition Intermediate C->E D->E F Cyclization & Tautomerization E->F G Pyrano[2,3-c]pyrazole Product F->G

Four-component MCR pathway for pyrano[2,3-c]pyrazole synthesis.

Transition-Metal Catalyzed Bicyclization

For the synthesis of 2, palladium-catalyzed methodologies have revolutionized access[2]. Using 5-aminopyrazoles as versatile dinucleophilic precursors, reaction with β -halovinyl or o-haloaryl aldehydes under Pd-catalysis enables rapid C-C and C-N bond formation. The experimental choice of microwave irradiation is critical: it provides uniform volumetric heating that overcomes the high activation energy barrier of the final dehydrative cyclization step, reducing reaction times from hours to minutes while suppressing polymerization side-reactions[3].

Oxidatively Induced N–N Bond Coupling

A groundbreaking deviation from hydrazine-dependent synthesis is the use of titanium imido complexes. Alkynes and nitriles couple with[py2TiCl2(NPh)]2 to generate a diazatitanacyclohexadiene intermediate. A subsequent 2-electron oxidation triggers an N-N bond reductive elimination via a Nazarov-type electrocyclic ring closure. This 4 without relying on toxic or unstable pre-formed hydrazine precursors[4].

Ti_Imido N1 Ti Imido Complex [py2TiCl2(NPh)]2 N3 Diazatitanacyclohexadiene Intermediate N1->N3 N2 Alkyne + Nitrile N2->N3 N4 2-Electron Oxidation N3->N4 N5 Nazarov-type Cyclization N4->N5 N6 Multisubstituted Pyrazole N5->N6

Oxidatively induced N-N bond coupling via Ti imido complexes.

Step-by-Step Experimental Protocols

Protocol A: Green Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

Rationale: Utilizing a bifunctional catalyst (e.g., pyrrolidine-acetic acid) under solvent-free microwave conditions maximizes green chemistry metrics. The catalyst simultaneously activates the carbonyl carbon via hydrogen bonding and enhances the nucleophilicity of the methylene group via enamine formation. Methodology:

  • Reagent Assembly: In a 10 mL microwave synthesis vial, combine 1.0 mmol of aldehyde, 1.0 mmol of malononitrile, 1.0 mmol of ethyl acetoacetate, and 1.0 mmol of hydrazine hydrate.

  • Catalyst Addition: Add 10 mol% pyrrolidine-acetic acid.

  • Irradiation: Seal the vial and subject it to microwave irradiation (100-150 W) at 80 °C for 5–10 minutes.

  • Self-Validating Isolation: Upon completion, cool the mixture to room temperature. The thermodynamic stability of the product causes it to precipitate directly from the crude mixture.

  • Purification: Wash the solid with cold ethanol and recrystallize from hot ethanol to yield the pure pyrano[2,3-c]pyrazole. No column chromatography is required[5].

Protocol B: Palladium-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridines

Rationale: Pd-catalysis facilitates cross-coupling prior to intramolecular condensation. The addition of a base neutralizes the generated HX acid, preventing catalyst poisoning and shifting the equilibrium forward. Methodology:

  • Preparation: Mix 5-aminopyrazole (1.0 mmol) and β -halovinyl aldehyde (1.2 mmol) in a reaction tube.

  • Catalyst & Base: Add Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and K2CO3 (2.0 mmol) under solvent-free conditions.

  • Reaction: Heat the mixture via microwave to 120 °C under an inert argon atmosphere for 10-20 minutes.

  • Workup: Quench with water, extract with ethyl acetate (3 x 15 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Ethyl Acetate:Hexane gradient) to isolate the fused pyrazolo[3,4-b]pyridine[3].

Quantitative Data: Comparative Analysis of Catalytic Systems

The choice of catalyst directly impacts the yield, reaction time, and environmental footprint of pyrazole-fused heterocycle synthesis. The table below summarizes the quantitative efficiencies of various modern protocols.

Catalyst SystemCore Scaffold SynthesizedReaction ConditionsReaction TimeAvg. Yield (%)Ref
Nano-ZnO 1,3,5-substituted pyrazolesSolvent-free, Room Temp15-30 min90-95%[6]
Pyrrolidine-AcOH Pyrano[2,3-c]pyrazolesMicrowave, 80 °C5-10 min85-92%[5]
[py2TiCl2(NPh)]2 Multisubstituted pyrazolesToluene, 145 °C20 h60-75%[4]
Pd(OAc)2 / MW Pyrazolo[1,5-a]pyrimidinesSolvent-free, Microwave10-20 min78-88%[2]
Co-MOF-71/SO3H Pyrazolo[3,4-b]pyridinesEthanol, Reflux2-3 h65-82%[7]

Biological Applications & Structural Causality

The structural rigidity and hydrogen-bonding capability of pyrazole-fused systems make them ideal pharmacophores in drug development.

  • Kinase Inhibition in Oncology: Pyrazolo[1,5-a]pyrimidines act as potent ATP-competitive inhibitors for kinases such as EGFR, B-Raf, and CDK2. The causality of their efficacy lies in the nitrogen atoms of the pyrazolo-pyrimidine core, which are perfectly spaced to form critical bidentate hydrogen bonds with the hinge region of the kinase domain[2].

  • Osteoarthritis Therapeutics: Modifying betulinic acid by fusing a pyrazole ring and substituting the C-17 position with an amino group significantly enhances its ability to inhibit osteoclast differentiation.8 against osteoclast formation. The addition of the fused heterocycle increases the lipophilic bulk and surface area, directly correlating with enhanced cell membrane permeability and target engagement in murine macrophages[8].

Conclusion

The synthesis of pyrazole-fused heterocycles has evolved from stoichiometric, harsh conditions to catalytic, multicomponent, and environmentally benign methodologies. By understanding the mechanistic causality—whether it is the bifunctional activation in MCRs or the oxidatively induced N-N coupling via Ti-imido complexes—scientists can predictably design self-validating protocols that yield highly complex, biologically active scaffolds for next-generation therapeutics.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: nih.gov URL:[Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: nih.gov URL:[Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling Source: acs.org URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: rsc.org URL:[Link]

  • Four-Component Bicyclization Approaches to Skeletally Diverse Pyrazolo[3,4-b]pyridine Derivatives Source: acs.org URL:[Link]

  • Synthesis and Biological Evaluation of C-17-Amino-Substituted Pyrazole-Fused Betulinic Acid Derivatives as Novel Agents for Osteoarthritis Treatment Source: acs.org URL:[Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: mdpi.com URL:[Link]

  • Tailor‐Made Pyrazolopyridines and Fused Pyrazolopyridines: Recent Updates toward Sustainable Synthesis Source: researchgate.net URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis and Potential Applications of 4,4,6,6-Tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole

A Novel Heterocyclic Scaffold for Drug Discovery and Materials Science Authored by: A Senior Application Scientist Disclaimer: The compound 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole is a novel chemical entit...

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Author: BenchChem Technical Support Team. Date: March 2026

A Novel Heterocyclic Scaffold for Drug Discovery and Materials Science

Authored by: A Senior Application Scientist

Disclaimer: The compound 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole is a novel chemical entity that, to the best of our knowledge, has not been previously synthesized or characterized. This guide presents a comprehensive theoretical framework for its synthesis, characterization, and potential applications based on established principles of organic chemistry and the known properties of related heterocyclic systems.

Introduction: The Promise of the Furo[3,4-c]pyrazole Core

The fusion of furan and pyrazole rings to form the furo[3,4-c]pyrazole scaffold creates a unique heterocyclic system with significant potential in medicinal chemistry and materials science. Pyrazole derivatives are well-established pharmacophores, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The incorporation of a furan ring can modulate the electronic properties and bioavailability of the molecule, potentially leading to new therapeutic agents with improved efficacy and selectivity.

This guide focuses on a specific, heretofore unexplored derivative: 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole . The introduction of gem-dimethyl groups at the 4 and 6 positions is anticipated to impart significant steric hindrance, which could enhance the metabolic stability of the molecule and influence its binding affinity to biological targets. Furthermore, these substituents are expected to impact the physicochemical properties of the compound, such as solubility and lipophilicity.

This document provides a detailed roadmap for researchers and scientists interested in the synthesis and exploration of this novel compound. We will delineate a plausible synthetic route, propose detailed experimental protocols, and discuss the expected properties and potential applications of this promising new molecule.

Nomenclature and Structural Identification

A systematic approach to naming is crucial for a novel compound. Based on IUPAC nomenclature rules, the proposed name for the target structure is 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole .

Table 1: Compound Identification

ParameterValue
Proposed IUPAC Name 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
CAS Number Not Assigned

Proposed Synthetic Pathway

The synthesis of the target molecule can be envisioned through a classical approach to pyrazole formation: the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2][3][4] In this case, the key precursor is a tetramethyl-substituted dihydrofuran-dione. A plausible multi-step synthetic route is outlined below.

Synthetic_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Pyrazole Ring Formation A 2,2,4,4-Tetramethyl-1,5-pentanediol B 3,3,5,5-Tetramethyldihydrofuran-2,4-dione A->B Oxidation D 4,4,6,6-Tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole B->D C Hydrazine Hydrate C->D

Figure 1: Proposed synthetic workflow for 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3,3,5,5-Tetramethyldihydrofuran-2,4-dione (Precursor)

The synthesis of the key 1,3-dicarbonyl precursor is a critical first step. A potential route involves the oxidation of a readily available diol.

  • Reaction: Oxidation of 2,2,4,4-Tetramethyl-1,5-pentanediol.

  • Reagents and Conditions:

    • 2,2,4,4-Tetramethyl-1,5-pentanediol

    • Oxidizing agent (e.g., PCC, Swern oxidation, or a more modern catalytic oxidation)

    • Anhydrous solvent (e.g., dichloromethane)

    • Inert atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • To a stirred solution of the chosen oxidizing agent in anhydrous dichloromethane under an inert atmosphere, add a solution of 2,2,4,4-tetramethyl-1,5-pentanediol in anhydrous dichloromethane dropwise at a controlled temperature (e.g., 0 °C or -78 °C depending on the chosen method).

    • Allow the reaction to stir for a specified time until the starting material is consumed (monitored by TLC).

    • Quench the reaction appropriately (e.g., with the addition of a quenching agent like isopropanol for PCC, or triethylamine for Swern oxidation).

    • Perform an aqueous workup to remove inorganic salts.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3,3,5,5-tetramethyldihydrofuran-2,4-dione.

Step 2: Synthesis of 4,4,6,6-Tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole

The final step involves the cyclocondensation reaction to form the pyrazole ring.

  • Reaction: Condensation of 3,3,5,5-Tetramethyldihydrofuran-2,4-dione with Hydrazine Hydrate.

  • Reagents and Conditions:

    • 3,3,5,5-Tetramethyldihydrofuran-2,4-dione

    • Hydrazine hydrate

    • Solvent (e.g., ethanol or acetic acid)

    • Optional: a catalytic amount of acid[3]

  • Procedure:

    • Dissolve 3,3,5,5-tetramethyldihydrofuran-2,4-dione in the chosen solvent in a round-bottom flask.

    • Add hydrazine hydrate dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole.

Proposed Characterization

The structural elucidation of the novel compound will be carried out using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - A singlet corresponding to the four methyl groups (CH₃).- A broad singlet for the N-H proton of the pyrazole ring.
¹³C NMR - A signal for the methyl carbons.- Signals for the quaternary carbons at positions 4 and 6.- Signals for the pyrazole ring carbons.
IR (Infrared) Spectroscopy - N-H stretching vibration.- C-H stretching and bending vibrations.- C=N stretching vibration of the pyrazole ring.- C-O-C stretching of the furan ring.
Mass Spectrometry (MS) - Molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Predicted Physicochemical Properties and Potential Applications

The unique structural features of 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole suggest several interesting properties and potential applications.

  • Enhanced Metabolic Stability: The presence of four methyl groups, particularly the gem-dimethyl substitution, is expected to sterically hinder enzymatic degradation, potentially leading to a longer biological half-life.

  • Modulated Lipophilicity: The tetramethyl substitution will increase the lipophilicity of the molecule compared to the unsubstituted furo[3,4-c]pyrazole core. This can have significant implications for its pharmacokinetic profile, including membrane permeability and distribution.

  • Potential Biological Activities: Given the broad spectrum of biological activities associated with pyrazole derivatives, this novel compound could be a candidate for screening in various therapeutic areas:

    • Anti-inflammatory: As an analog of known anti-inflammatory pyrazoles.

    • Anticancer: Many pyrazole-based compounds exhibit antiproliferative activity.

    • CNS Disorders: The pyrazole scaffold is present in drugs targeting the central nervous system.

  • Applications in Materials Science: The rigid, fused heterocyclic structure could be of interest in the development of new organic materials with specific electronic or photophysical properties.

Conclusion and Future Directions

This technical guide provides a comprehensive theoretical foundation for the synthesis, characterization, and potential exploration of the novel compound 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole. The proposed synthetic route is based on well-established chemical transformations and offers a clear path for its preparation. The anticipated unique properties arising from the tetramethyl substitution make this molecule a compelling target for further investigation in both medicinal chemistry and materials science. We encourage researchers to pursue the synthesis and evaluation of this promising new heterocyclic scaffold.

References

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  • Elinson, M. N., et al. (2006). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ARKIVOC, 2007(15), 1-15.
  • Schmitt, D. C., et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(6), 1405–1408.
  • Rao, R. M., et al. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 272-278.
  • Zheng, Y., et al. (2021). Synthesis of Unsymmetrical 1,4-Dicarbonyl Compounds by Photocatalytic Oxidative Radical Additions. Organic Letters, 23(16), 6356–6361.
  • Singh, G., et al. (2024). 3,5-Disubstituted-thiazolidine-2,4-dione hybrids as antidiabetic agents: Design, synthesis, in-vitro and In vivo evaluation. European Journal of Medicinal Chemistry, 266, 116139.
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  • Sayes, M., et al. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.
  • de la Torre, B. G., & Albericio, F. (2022).
  • Lee, S., et al. (2021). Solid‐Phase Synthesis of 1,3,5,6‐Tetra‐Substituted 3,5‐Dihydroimidazo[4,5‐ c ][1][5]Thiazin‐4( 1 H )‐One 2,2‐Dioxide Derivatives. Chemistry – An Asian Journal, 16(9), 1069-1076.

  • Mayer, M., et al. (2024). Synthesis and crystal structure of tetramethyl (E)-4,4′-(ethene-1,2-diyl)bis(5-nitrobenzene-1,2-dicarboxylate).

Sources

Exploratory

Exploring the Aromaticity and Synthetic Utility of the Furo[3,4-c]pyrazole Ring System: A Comprehensive Guide for Drug Development

Executive Summary The furo[3,4-c]pyrazole ring system is a highly specialized bicyclic heteroaromatic scaffold that has garnered significant attention in modern medicinal chemistry and drug discovery[1]. Comprising a pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furo[3,4-c]pyrazole ring system is a highly specialized bicyclic heteroaromatic scaffold that has garnered significant attention in modern medicinal chemistry and drug discovery[1]. Comprising a pyrazole ring fused to a furan ring, this architecture presents unique electronic properties, specifically regarding its delicate balance of aromaticity. This whitepaper provides an in-depth technical analysis of the structural thermodynamics of furo[3,4-c]pyrazoles, the causality behind their synthetic methodologies, and their emerging applications as privileged scaffolds for neuroprotective agents and kinase inhibitors.

Structural Thermodynamics and Aromaticity

The fully unsaturated furo[3,4-c]pyrazole core is theoretically a 10- π electron heteroaromatic system. However, its chemical behavior is heavily dictated by the inherent electronic properties of its constituent rings.

The Thermodynamic Penalty of Conjugation

Unlike benzenoid or thiophene-fused systems, the furan ring possesses a significantly lower aromatic resonance energy. When fused to a pyrazole, achieving full π -conjugation across the bicyclic system requires a distribution of electron density that partially disrupts the local aromaticity of the individual rings.

Because of this "loss of aromaticity," the fully unsaturated furo[3,4-c]pyrazole is thermodynamically unstable and highly reactive. To navigate this high energy barrier, synthetic chemists predominantly target partially saturated derivatives—such as 4,6-dihydro-1H-furo[3,4-c]pyrazoles or tetrahydrofuro[3,4-c]pyrazoles[1]. In these partially saturated systems, the pyrazole ring retains its robust aromatic character, while the furan ring acts as an aliphatic cyclic ether, drastically increasing the stability of the molecule.

This thermodynamic reality dictates the synthetic approaches used to construct the scaffold: intermolecular cycloadditions often fail due to the energetic penalty, whereas intramolecular cycloadditions succeed because the favorable entropic contributions of ring-closure overcome the enthalpic barrier of aromaticity loss[2].

Synthetic Methodologies: The 1,3-Dipolar Cycloaddition

The most robust method for constructing the furo[3,4-c]pyrazole skeleton is the 1,3-dipolar cycloaddition (1,3-DC) of nitrilimines to furan-based dipolarophiles[1][3].

Causality in Reagent Selection: Silver(I) Salts vs. Triethylamine

The generation of the highly reactive nitrilimine intermediate (the 1,3-dipole) is typically achieved via the dehydrohalogenation of a hydrazonoyl chloride precursor. Historically, basic amines like triethylamine (TEA) were used. However, applying TEA to the synthesis of furo[3,4-c]pyrazoles frequently results in the competitive thermal degradation of the pyrazoline ring and extremely low yields (< 10%)[4].

To solve this, modern protocols employ Silver(I) salts, specifically Silver(I) acetate (AgOAc) or Silver(I) carbonate (Ag2CO3)[2].

  • The Causality: Silver(I) acts as a halophilic Lewis acid. The strong affinity of Ag + for Cl drives the irreversible abstraction of the chloride ion, precipitating AgCl. This allows the nitrilimine to be generated in situ under mild, near-neutral conditions, completely bypassing the base-catalyzed degradation pathways associated with TEA[2].

G N1 Hydrazonoyl Chloride (Precursor) N2 AgOAc / Ag2CO3 (Halophilic Lewis Acid) N1->N2 AgCl Precipitation N3 Nitrilimine Intermediate (1,3-Dipole) N2->N3 in situ generation N4 Furan-based Dipolarophile N3->N4 [3+2] Cycloaddition N5 Furo[3,4-c]pyrazole (Cycloadduct) N4->N5 Entropic driving force

Workflow of 1,3-dipolar cycloaddition for furo[3,4-c]pyrazole synthesis.

Self-Validating Protocol: Synthesis of 4,6-dihydro-1H-furo[3,4-c]pyrazole

This protocol utilizes an intramolecular 1,3-DC approach to maximize entropic favorability.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the functionalized O-propargyl or O-allyl hydrazonoyl chloride (1.0 equiv) in anhydrous dioxane to achieve a 0.1 M concentration. Purge the reaction flask with argon to prevent oxidative side reactions.

  • Dipole Generation: Add Silver(I) acetate (1.2 equiv) in a single portion at room temperature.

    • Self-Validation Check: The immediate formation of a dense, white precipitate (AgCl) visually confirms the successful halophilic abstraction of the chloride ion and the active generation of the nitrilimine intermediate. If the solution remains clear, the precursor has degraded or the silver salt is inactive.

  • Cycloaddition: Stir the suspension at room temperature for 12 hours. The intramolecular [3+2] cycloaddition proceeds spontaneously.

  • Workup: Filter the heterogeneous mixture through a Celite pad to quantitatively remove the AgCl salts. Wash the pad thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Structural Validation: Confirm the regiochemistry via 1 H-NMR. The diagnostic shift of the dihydrofuran methylene protons (typically around δ 4.8 - 5.2 ppm) confirms the saturation of the furan ring and the preservation of the pyrazole's aromaticity.

Pharmacological Applications in Drug Development

The unique spatial geometry of the furo[3,4-c]pyrazole scaffold makes it a highly effective pharmacophore, particularly when incorporated into spirocyclic systems.

Sigma-1 Receptor (Sig-1R) Agonism

Spiro-piperidine derivatives of furo[3,4-c]pyrazoles have demonstrated exceptional, sub-nanomolar affinity for the Sigma-1 Receptor (Sig-1R)[5]. Sig-1R is a unique transmembrane chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane.

When furo[3,4-c]pyrazole derivatives bind to Sig-1R, they trigger a cascade that modulates ER stress by regulating the Unfolded Protein Response (UPR) and stabilizing intracellular Ca 2+ homeostasis. This mechanism translates to robust neuroprotective efficacy, making these compounds prime candidates for treating neurodegenerative diseases, neuropathic pain, and ischemic stroke[5].

G2 S1 Spiro-Furo[3,4-c]pyrazole (Sig-1R Agonist) S2 Sigma-1 Receptor (Sig-1R) Activation at ER S1->S2 High Affinity Binding (Ki < 1 nM) S3 ER Stress Modulation (UPR Regulation) S2->S3 Chaperone Activity S4 Intracellular Ca2+ Homeostasis S2->S4 Ion Channel Modulation S5 Neuroprotection & Cell Survival S3->S5 Prevents Apoptosis S4->S5 Reduces Excitotoxicity

Sig-1R activation pathway by furo[3,4-c]pyrazole derivatives promoting neuroprotection.

Quantitative Data Summary

The table below summarizes the critical reaction metrics and pharmacological affinities associated with the furo[3,4-c]pyrazole scaffold, highlighting the superiority of Silver-catalyzed intramolecular methods and the potency of the resulting biological ligands.

System / ReagentReaction TypeYield (%)Target Affinity (K i​ )Reference
Hydrazonoyl Chloride + TEA1,3-DC (Intermolecular)< 10% (Degradation)N/A[4]
Hydrazonoyl Chloride + AgOAc1,3-DC (Intramolecular)32% – 83%N/A[2]
Spiro[furo[3,4-c]pyrazole-piperidine]Pharmacological BindingN/ASig-1R: 0.5 nM[5]

References

  • Olyaei, A., & Sadeghpour, M. (2020). Recent developments in the synthesis and applications of furopyrazoles. RSC Advances. URL:[Link]

  • Broggini, G., Garanti, L., & Zecchi, G. (2001). Silver(I) salts as useful reagents in pyrazole synthesis. Arkivoc. URL:[Link]

  • Garanti, L., Sala, A., & Zecchi, G. (2006). Synthesis of Pyrrolo[3,4-c]pyrazole Derivatives by Intramolecular Cycloaddition of Nitrile Imines. Synthetic Communications. URL:[Link]

  • Molteni, G., & Garanti, L. (2001). Behavior of Hydrazonoyl Chlorides towards the C=N Double Bond of D2-Pyrazolines. Heterocycles. URL:[Link]

  • Hayashi, T., & Su, T. P. (2004). Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders. Expert Opinion on Therapeutic Targets (via PMC). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Protocol for the Synthesis of 4,4,6,6-Tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide a self-validating, mechanistically grounded protocol for the synthesis of the rigidified heterocyclic bui...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide a self-validating, mechanistically grounded protocol for the synthesis of the rigidified heterocyclic building block, 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole.

Executive Summary & Strategic Overview

The compound 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole is a sterically hindered, bicyclic heteroaromatic scaffold frequently utilized in drug discovery to rigidify molecular backbones and improve metabolic stability[1]. The presence of the gem-dimethyl groups at the C4 and C6 positions of the furan ring severely restricts the conformational flexibility of attached pharmacophores, making it an excellent bioisostere for complex discovery programs[2].

As a Senior Application Scientist, I have structured this protocol to move beyond a simple list of instructions. The synthesis relies on a highly efficient three-step sequence: (1) an acid-catalyzed Meyer-Schuster-type hydration/cyclization, (2) a regioselective Claisen condensation, and (3) a bis-nucleophilic pyrazole annulation. Below, we dissect the causality behind the experimental conditions to ensure reproducibility and high yields.

Mechanistic Rationale & Pathway

Understanding the mechanistic underpinnings of each step is critical for troubleshooting and scaling the reaction.

  • Step 1: Alkyne Hydration and Intramolecular Etherification: The synthesis begins with 2,5-dimethyl-3-hexyne-2,5-diol. Mercuric oxide (HgO) in aqueous sulfuric acid catalyzes the hydration of the internal alkyne to form an intermediate 3-ketone[3]. Because the substrate is a 2,5-diol, the resulting ketone is flanked by two tertiary alcohols. Under the acidic conditions, intramolecular cyclization occurs via the attack of one hydroxyl group onto the carbocation generated at the other tertiary center (or via direct dehydration), forming the 5-membered tetrahydrofuran ring[3].

  • Step 2: Regioselective Formylation: The intermediate, 2,2,5,5-tetramethyltetrahydrofuran-3-one, contains only one enolizable position (C4), as the C2 and C5 positions are blocked by quaternary gem-dimethyl groups. Sodium hydride deprotonates C4, and the resulting enolate attacks ethyl formate[3]. The product exists predominantly as the stable enol tautomer: 4-hydroxymethylene-2,2,5,5-tetramethyltetrahydrofuran-3-one.

  • Step 3: Pyrazole Annulation: The 1,3-dicarbonyl equivalent reacts with hydrazine hydrate. The primary amine of hydrazine attacks the highly electrophilic formyl carbon, followed by intramolecular cyclization of the second amine onto the C3 ketone. Subsequent double dehydration establishes the aromatic 1H-pyrazole core[2].

SynthesisWorkflow SM 2,5-Dimethyl-3-hexyne-2,5-diol (Starting Material) Int1 2,2,5,5-Tetramethyl- tetrahydrofuran-3-one (Intermediate 1) SM->Int1 HgO, H2SO4 Hydration & Cyclization Int2 4-Hydroxymethylene-2,2,5,5- tetramethyltetrahydrofuran-3-one (Intermediate 2) Int1->Int2 NaH, Ethyl Formate Claisen Condensation Prod 4,4,6,6-Tetramethyl-4,6-dihydro- 1H-furo[3,4-c]pyrazole (Target Product) Int2->Prod N2H4·H2O, EtOH Pyrazole Annulation

Figure 1: Three-step synthetic workflow for 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole.

Safety, Handling, and Environmental Impact

To ensure a self-validating and safe protocol, strict adherence to the following handling guidelines is required:

  • Mercuric Oxide (HgO): Highly toxic and a severe environmental pollutant. All aqueous waste from Step 1 must be segregated and disposed of through certified heavy-metal waste streams.

  • Sodium Hydride (NaH, 60% dispersion): Pyrophoric. Must be handled under an inert atmosphere (Argon or N2). Ensure all glassware is oven-dried.

  • Hydrazine Hydrate: A known carcinogen and highly toxic compound. All operations involving hydrazine must be performed in a properly functioning fume hood with appropriate PPE[1].

Experimental Protocols

Step 1: Synthesis of 2,2,5,5-Tetramethyltetrahydrofuran-3-one

Table 1: Reagent Stoichiometry for Step 1

ReagentMW ( g/mol )EquivalentsAmountRole
2,5-Dimethyl-3-hexyne-2,5-diol142.201.050.0 g (352 mmol)Starting Material
Mercuric Oxide (HgO)216.590.008600 mgCatalyst
Sulfuric Acid (conc.)98.080.12.0 mLCo-catalyst
Water18.02Solvent200 mLSolvent / Reactant

Procedure:

  • In a 500 mL round-bottom flask, dissolve 600 mg of Mercuric oxide in 200 mL of deionized water containing 2.0 mL of concentrated H2SO4[3].

  • Add 50.0 g of solid 2,5-dimethyl-3-hexyne-2,5-diol to the acidic mercury solution[3].

  • Heat the mixture gently until the initially homogeneous solution turns cloudy (indicating the formation of the cyclized product). Remove from heat immediately and stir the flask in a room-temperature water bath for 30 minutes[3].

  • Workup Causality: The product is highly volatile. Instead of standard extraction, equip the flask for simple distillation. Distill the mixture and collect ~250 mL of distillate (add additional water to the boiling flask if necessary)[3].

  • The distillate will be biphasic. Extract the aqueous layer with diethyl ether, wash the combined organics with brine, dry over anhydrous MgSO4, and filter[3].

  • Evaporate the ether carefully, then distill the crude oil at 150 °C to yield 44.5 g (89%) of the target furanone as a water-white oil[3].

Step 2: Synthesis of 4-Hydroxymethylene-2,2,5,5-tetramethyltetrahydrofuran-3-one

Table 2: Reagent Stoichiometry for Step 2

ReagentMW ( g/mol )EquivalentsAmountRole
2,2,5,5-Tetramethyltetrahydrofuran-3-one142.201.032.1 g (226 mmol)Intermediate 1
Sodium Hydride (60% in mineral oil)24.002.018.1 g (453 mmol)Base
Ethyl Formate74.082.036.5 mL (453 mmol)Formylating Agent
Diethyl Ether74.12Solvent450 mLSolvent
Ethanol46.07Catalytic2 dropsInitiator

Procedure:

  • Suspend 18.1 g of NaH (60% dispersion) in 400 mL of anhydrous diethyl ether in a flame-dried, argon-purged 1 L flask. Cool the suspension to 0 °C in an ice bath[3].

  • Add 36.5 mL of ethyl formate and exactly 2 drops of absolute ethanol. Expert Insight: The trace ethanol reacts with NaH to form sodium ethoxide, which acts as a soluble initiator to jump-start the deprotonation, preventing a dangerous accumulation of unreacted starting materials[3].

  • Dissolve 32.1 g of the furanone from Step 1 in 50 mL of anhydrous ether and add this solution dropwise to the stirring NaH suspension at 0 °C[3].

  • Allow the reaction to warm to room temperature and stir overnight[3].

  • Workup Causality: The product currently exists as a water-soluble sodium enolate. Quench the reaction by carefully pouring it into ice water. Wash the aqueous layer once with ether to remove unreacted starting material and mineral oil[3].

  • Acidify the aqueous layer to pH ~2 using 6N HCl. This breaks the enolate and liberates the free 4-hydroxymethylene compound, which precipitates or oils out[3].

  • Extract the acidified aqueous layer with ether. Wash the organics with water and brine, dry over MgSO4, decolorize with activated charcoal, and filter through a pad of Celite[3].

  • Evaporate the solvent and recrystallize the residue from a minimal amount of ether and a large volume of hexanes to yield 30.4 g (79%) of the product as an off-white solid[3].

Step 3: Synthesis of 4,4,6,6-Tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole

Table 3: Reagent Stoichiometry for Step 3

ReagentMW ( g/mol )EquivalentsAmountRole
4-Hydroxymethylene intermediate170.211.010.0 g (58.8 mmol)Intermediate 2
Hydrazine Hydrate (80% w/w)50.061.24.3 mL (70.5 mmol)Annulation Agent
Absolute Ethanol46.07Solvent100 mLSolvent

Procedure:

  • Dissolve 10.0 g of the 4-hydroxymethylene intermediate in 100 mL of absolute ethanol in a 250 mL round-bottom flask. Cool to 0 °C[2].

  • Add 4.3 mL of 80% Hydrazine hydrate dropwise over 10 minutes. The reaction is exothermic as the initial hydrazone forms.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3 hours to drive the intramolecular cyclization and final dehydration[2].

  • Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • Partition the residue between Ethyl Acetate (100 mL) and Water (50 mL). Separate the layers and wash the organic phase with brine (50 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization to yield the pure 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole[1].

Analytical Characterization (Expected Data)

To validate the trustworthiness of the final product, verify the structure against the following expected NMR parameters:

  • 1H NMR (CDCl3, 400 MHz):

    • δ ~10.5 - 12.0 ppm (br s, 1H, pyrazole NH ). Note: Peak broadness and exact shift depend heavily on concentration and solvent hydrogen-bonding.

    • δ ~7.30 ppm (s, 1H, pyrazole CH ).

    • δ ~1.45 ppm (s, 6H, -CH 3), δ ~1.40 ppm (s, 6H, -CH 3). Note: Due to the asymmetric fusion of the furan to the c-face of the pyrazole ring, the gem-dimethyl groups at C4 and C6 exist in distinct magnetic environments, typically resolving as two separate 6H singlets.

  • LC-MS (ESI+): Expected [M+H]+ m/z = 167.1.

References

  • Synthesis of dihydro-2,2,5,5-tetramethyl-3(2H)-furanone. Source: prepchem.com. Available at:[Link]

  • US8637555B2 - Tetrazole derivatives and methods of treatment of metabolic-related disorders thereof. Source: google.com (Patents).

Sources

Application

Furo[3,4-c]pyrazoles in Medicinal Chemistry: Synthesis, Biological Applications, and Protocols

Introduction: The Strategic Shift Toward sp³-Rich Scaffolds The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster therapeutics[1]. However, modern drug discovery has...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Shift Toward sp³-Rich Scaffolds

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster therapeutics[1]. However, modern drug discovery has increasingly prioritized the "escape from flatland"—a strategic shift toward increasing the sp³ character of drug candidates to improve three-dimensional topological complexity, aqueous solubility, and target specificity[2].

Furo[3,4-c]pyrazoles represent a highly valuable saturated bicyclic system that fulfills these criteria. By fusing a pyrazole motif with a saturated or partially saturated furan ring, medicinal chemists can access a unique conformational space. These derivatives exhibit a broad spectrum of potent biological activities, including anti-inflammatory, antibacterial, and neuroprotective properties[3].

Pharmacological Applications & Target Pathways

Sigma-1 Receptor (σ1R) Modulation

One of the most promising applications of the furo[3,4-c]pyrazole scaffold is the modulation of the Sigma-1 Receptor (σ1R). The σ1R is a ligand-operated endoplasmic reticulum (ER) chaperone that plays a critical role in cellular survival, neuroplasticity, and pain management[4].

Spiro-fused derivatives, such as spiro[furo[3,4-c]pyrazole-4,4′-piperidine], have been identified as highly selective, high-affinity Sig-1R ligands. By binding to the σ1R, these compounds modulate the Unfolded Protein Response (UPR) during ER stress, providing robust neuroprotection and analgesia without the severe side effects typically associated with traditional opioid receptor agonists[4].

G Ligand Furo[3,4-c]pyrazole Ligand Sig1R Sigma-1 Receptor (ER Chaperone) Ligand->Sig1R High Affinity Binding UPR Unfolded Protein Response (UPR) Sig1R->UPR Modulates Neuro Neuroprotection & Analgesia UPR->Neuro Cellular Survival

Fig 1. Modulation of Sigma-1 Receptor signaling by furo[3,4-c]pyrazole ligands.

Anti-inflammatory and Antimicrobial Activity

Beyond CNS targets, hexahydro-furo[3,4-c]pyrazole derivatives have demonstrated significant anti-inflammatory and analgesic activities. In vivo assays have shown that specific enantiopure derivatives possess ulcerogenic scores and anti-inflammatory efficacies comparable to the NSAID Indomethacin[3]. Furthermore, these fused heterocyclic systems exhibit potent antibacterial and antifungal activities, making them versatile leads in infectious disease drug discovery[3].

Quantitative Pharmacological Data

To facilitate structural-activity relationship (SAR) comparisons, the following table summarizes the quantitative biological data of key furo[3,4-c]pyrazole derivatives.

Compound ScaffoldPrimary Target / AssayObserved Activity / AffinityPharmacological RelevanceReference
Spiro[furo[3,4-c]pyrazole-4,4′-piperidine]Sigma-1 Receptor (σ1R) Ki​ = 0.5 nMNeuroprotection, Analgesia[4]
Spiro[furo[3,4-c]pyrazole-4,4′-piperidine]Sigma-2 Receptor (σ2R) Ki​ = 1750 nMHigh σ1R/σ2R Selectivity[4]
Hexahydro-furo[3,4-c]pyrazolesIn vivo Ulcerogenic ScoreComparable to IndomethacinNSAID Alternative[3]
Fused Furo[3,4-c]pyrazolesAntibacterial (MIC)Potent InhibitionAntimicrobial Agent[3]

Synthetic Methodologies

The construction of the furo[3,4-c]pyrazole core typically relies on stereoselective 1,3-dipolar cycloadditions or sigmatropic rearrangements.

1,3-Dipolar Cycloaddition: The most robust method involves the reaction of nitrilimines (generated in situ from hydrazonoyl chlorides) with enantiopure enones or dihydrofurans[3]. The choice of base is critical; while triethylamine is common, Silver(I) salts (e.g., Ag2​CO3​ ) are often employed to facilitate the generation of the reactive nitrilimine dipole while preventing oxidative degradation of the pyrazoline ring[1].

Sigmatropic Rearrangement: An alternative approach utilizes the sigmatropic rearrangement of spirocyclic pyrazoles. Readily available alkynes and tosylhydrazones undergo initial cycloaddition, followed by a selective C–C bond migration under thermal conditions to yield ring-expanded, completely saturated fused furo[3,4-c]pyrazoles[2].

G Hydrazonoyl Hydrazonoyl Chloride Base Base Treatment (e.g., Ag2CO3) Hydrazonoyl->Base Nitrilimine Nitrilimine Dipole (In Situ) Base->Nitrilimine -HCl Cycloaddition 1,3-Dipolar Cycloaddition Nitrilimine->Cycloaddition Dipolarophile Enantiopure Enone (Dipolarophile) Dipolarophile->Cycloaddition Product Furo[3,4-c]pyrazole Derivative Cycloaddition->Product Stereoselective

Fig 2. Synthetic workflow for furo[3,4-c]pyrazoles via 1,3-dipolar cycloaddition.

Experimental Protocols

Protocol A: Synthesis of Hexahydro-furo[3,4-c]pyrazoles via 1,3-Dipolar Cycloaddition

This protocol outlines the stereoselective synthesis of the furo[3,4-c]pyrazole core using Silver(I) carbonate.

Rationale & Causality: Using Ag2​CO3​ instead of standard amine bases acts as both a dehydrohalogenating agent and a halogen scavenger. This drives the equilibrium toward the nitrilimine intermediate while minimizing unwanted oxidative side reactions that degrade the pyrazoline ring[1]. Maintaining low temperatures (-40 °C) controls the highly reactive nitrilimine dipole, preventing self-dimerization (tetrazine formation) and maximizing diastereoselectivity[3].

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the enantiopure dipolarophile (e.g., a substituted dihydrofuran-3(2H)-one, 1.0 equiv) and the hydrazonoyl chloride (1.2 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath.

  • Base Addition: Add Ag2​CO3​ (1.5 equiv) in a single portion under a positive stream of argon. Shield the reaction flask from light using aluminum foil to prevent silver photo-degradation.

  • Cycloaddition: Stir the mixture at -40 °C for 2 hours, then allow it to slowly warm to room temperature over 12 hours.

  • Validation (TLC): Monitor the consumption of the hydrazonoyl chloride via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material and the appearance of a lower-Rf fluorescent spot validates the completion of the cycloaddition.

  • Workup: Filter the suspension through a pad of Celite to remove silver salts. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to isolate the diastereomerically pure hexahydro-furo[3,4-c]pyrazole.

Protocol B: In Vitro Radioligand Binding Assay for Sigma-1 Receptor Affinity

This self-validating protocol determines the binding affinity ( Ki​ ) of synthesized furo[3,4-c]pyrazoles for the σ1R.

Rationale & Causality: Using -pentazocine as the radioligand is critical because it is a highly selective σ1R agonist. Measuring its displacement ensures the test compound interacts specifically with the σ1R binding pocket[4]. Pre-soaking the glass microfiber filters in 0.5% Polyethylenimine (PEI) neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand and ensuring a high signal-to-noise ratio.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize guinea pig brain cortex (a tissue rich in σ1R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4 °C. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • Incubation Setup: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of -pentazocine (final concentration 3 nM), and 50 µL of the furo[3,4-c]pyrazole test compound at varying concentrations ( 10−11 to 10−5 M).

  • Non-Specific Binding Control: In separate control wells, add 10 µM haloperidol instead of the test compound to define non-specific binding (self-validation step).

  • Incubation: Incubate the plate at 37 °C for 120 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass microfiber filters (pre-soaked in 0.5% PEI for 1 hour) using a cell harvester. Wash the filters three times with 300 µL of ice-cold Tris-HCl buffer.

  • Quantification: Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ values using non-linear regression analysis. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

References

  • Stereoselective intramolecular cycloadditions of homochiral nitrilimines: Synthesis of enantiopure (6S)-substituted-2,3,3a,4,5,6-hexahydro-furo[3,4-c] pyrazoles. ResearchGate. Available at:[Link]

  • Regioselective Preparation of Saturated Spirocyclic and Ring-Expanded Fused Pyrazoles. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders. PMC - National Institutes of Health. Available at:[Link]

  • Silver(I) salts as useful reagents in pyrazole synthesis. Arkivoc. Available at:[Link]

Sources

Method

Application Notes and Protocols: The 4,4,6,6-Tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole Scaffold in Modern Drug Discovery

Authored by: Senior Application Scientist, Medicinal Chemistry Division Introduction: Unveiling a Novel Scaffold with Privileged Heritage The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Medicinal Chemistry Division

Introduction: Unveiling a Novel Scaffold with Privileged Heritage

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs and biologically active compounds. This five-membered aromatic heterocycle, with two adjacent nitrogen atoms, serves as a versatile template, offering a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic accessibility. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. Notable drugs such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib feature the pyrazole core, underscoring its therapeutic significance.

While the parent pyrazole ring is well-explored, the strategic fusion of this core with other heterocyclic systems presents a powerful avenue for generating novel chemical entities with enhanced potency, selectivity, and optimized physicochemical properties. This guide introduces the 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole scaffold, a novel, rigid, and three-dimensional framework designed for contemporary drug discovery programs.

This scaffold combines the proven biological relevance of the pyrazole moiety with a fused dihydrofuran ring. The incorporation of gem-dimethyl groups at the 4 and 6 positions is a deliberate design choice. The gem-dimethyl effect is known to confer several advantages in drug design, including:

  • Enhanced Metabolic Stability: The quaternary carbons can block sites of oxidative metabolism, potentially increasing the compound's half-life.

  • Improved Lipophilicity and Solubility: Modulation of the molecule's overall physicochemical profile.

  • Conformational Restriction: Locking the molecule into a specific, potentially bioactive conformation, which can lead to higher target affinity and selectivity by reducing the entropic penalty of binding.

This document provides a comprehensive guide for researchers, offering a proposed synthetic pathway to access this novel scaffold, protocols for its derivatization, and a strategic workflow for evaluating its potential as a therapeutic agent, with a focus on kinase inhibition and anti-inflammatory activity.

Part 1: Synthesis of the Core Scaffold and Derivative Library

The synthesis of the 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole core is proposed via a classical and robust cyclocondensation reaction. The key starting material is a furan-based 1,3-dicarbonyl equivalent, which can be reacted with hydrazine or its derivatives.

Proposed Retrosynthetic Analysis

The retrosynthetic analysis reveals a straightforward approach starting from commercially available and inexpensive materials like 2,2,5,5-tetramethyltetrahydrofuran-3,4-dione.

G Target 4,4,6,6-Tetramethyl-4,6-dihydro- 1H-furo[3,4-c]pyrazole Scaffold Disconnect1 C-N bond formation (Cyclocondensation) Target->Disconnect1 Precursor1 2,2,5,5-Tetramethyltetrahydrofuran-3,4-dione Hydrazine Hydrazine Hydrate (or substituted hydrazine) Disconnect1->Precursor1 Disconnect1->Hydrazine

Caption: Retrosynthetic approach for the target scaffold.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol describes the synthesis of the parent 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole.

Protocol 1: Synthesis of 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole

Step Procedure Rationale & Expert Insights
1 To a solution of 2,2,5,5-tetramethyltetrahydrofuran-3,4-dione (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask, add hydrazine hydrate (1.1 eq).Ethanol is a common and effective solvent for this type of condensation. A slight excess of hydrazine ensures complete consumption of the diketone.
2 Add a catalytic amount of glacial acetic acid (2-3 drops).The acid catalyst protonates a carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by hydrazine.
3 Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours.Heating provides the necessary activation energy for the reaction, including the dehydration step that leads to the aromatic pyrazole ring.
4 Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.A standard mobile phase would be ethyl acetate/hexane (e.g., 30:70). Visualization can be achieved using UV light and/or potassium permanganate stain.
5 Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.Cooling promotes the precipitation of the product, which is often a crystalline solid.
6 Collect the resulting precipitate by vacuum filtration, washing with a small amount of cold ethanol.Washing with cold solvent removes soluble impurities without significantly dissolving the product.
7 Dry the product under vacuum to yield the title compound. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.Thorough characterization is essential to confirm the structure and purity of the novel scaffold before proceeding.
Building a Derivative Library: Exploring Chemical Space

The true power of a scaffold lies in its ability to be decorated with a variety of functional groups to explore structure-activity relationships (SAR). The N-H of the pyrazole ring is a key handle for diversification.

G Core Core Scaffold (furo[3,4-c]pyrazole) Alkylation N-Alkylation (R-X, Base) Core->Alkylation Acylation N-Acylation (RCOCl, Base) Core->Acylation Sulfonylation N-Sulfonylation (RSO2Cl, Base) Core->Sulfonylation Aryl N-Arylation (Ar-B(OH)2, Cu catalyst) Core->Aryl Deriv1 N-Alkyl Derivatives Alkylation->Deriv1 Deriv2 N-Acyl Derivatives Acylation->Deriv2 Deriv3 N-Sulfonyl Derivatives Sulfonylation->Deriv3 Deriv4 N-Aryl Derivatives Aryl->Deriv4

Caption: Diversification strategy for the scaffold.

Protocol 2: General Procedure for N-Alkylation

Step Procedure Rationale & Expert Insights
1 To a solution of the core scaffold (1.0 eq) in a suitable solvent (e.g., DMF or ACN), add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).NaH is a strong, non-nucleophilic base suitable for deprotonating the pyrazole N-H. K₂CO₃ is a milder, easier-to-handle alternative. DMF is an excellent polar aprotic solvent for this type of reaction.
2 Stir the mixture at room temperature for 20-30 minutes to form the pyrazole anion.This ensures complete deprotonation before the electrophile is added, minimizing side reactions.
3 Add the desired alkyl halide (R-X, e.g., benzyl bromide, iodomethane) (1.1 eq) dropwise.Adding the electrophile slowly helps to control any potential exotherm.
4 Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until TLC indicates completion.Reaction times can vary from 2 to 24 hours depending on the reactivity of the alkyl halide.
5 Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).The aqueous workup removes inorganic salts and the polar solvent.
6 Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.Standard workup procedure to isolate the crude product.
7 Purify the crude product by column chromatography on silica gel.This step is crucial for obtaining pure derivatives for biological testing.

Part 2: Biological Evaluation - A Tiered Screening Approach

Once a library of derivatives is synthesized, a systematic screening cascade is required to identify compounds with promising biological activity. Here, we propose a workflow focused on identifying potential kinase inhibitors and anti-inflammatory agents.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 In Vivo & Lead Optimization Library Synthesized Compound Library (n=~20-50) Lipinski In Silico Filtering (Lipinski's Rule of 5) Library->Lipinski KinaseAssay In Vitro Kinase Assay (e.g., against a panel of kinases) Lipinski->KinaseAssay CellAssay Cell-Based Anti-Inflammatory Assay (e.g., NF-κB Reporter) Lipinski->CellAssay IC50 IC50 Determination (Dose-Response Curves) KinaseAssay->IC50 CellAssay->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR InVivo In Vivo Efficacy Model (e.g., Carrageenan-Induced Paw Edema) Selectivity->InVivo SAR->InVivo ADME Preliminary ADME/Tox InVivo->ADME Lead Lead Candidate ADME->Lead

Caption: A tiered screening cascade for hit identification.

In Silico Prequalification: Lipinski's Rule of Five

Before committing resources to wet-lab screening, it is prudent to perform an in silico analysis to ensure the synthesized compounds possess drug-like properties. Lipinski's Rule of Five provides a valuable guideline for predicting oral bioavailability.

Table 1: Hypothetical Drug-Likeness Profile of Scaffold Derivatives

Compound ID Molecular Weight (Da) LogP H-Bond Donors H-Bond Acceptors Violations Assessment
Core-H180.241.5130Pass
Deriv-Bn270.363.4030Pass
Deriv-Ac222.261.2040Pass
Deriv-SO₂Ph320.412.9050Pass
Criteria< 500< 5< 5< 10≤ 1
Protocol 3: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol provides a general method for assessing the inhibition of a specific protein kinase.

Step Procedure Rationale & Expert Insights
1 Reagent Preparation: Prepare serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should be ≤1%. Prepare a kinase reaction buffer containing MgCl₂, ATP, and a suitable kinase substrate (e.g., a peptide).High concentrations of DMSO can inhibit enzyme activity. The buffer composition must be optimized for the specific kinase being tested.
2 Reaction Setup: In a 96-well plate, add the kinase buffer, the specific recombinant kinase enzyme, and the test compound at various concentrations. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.Controls are critical for data normalization and ensuring the observed signal is enzyme-dependent.
3 Initiation & Incubation: Initiate the reaction by adding ATP solution containing a tracer amount of [γ-³²P]ATP. Incubate the plate at 30°C for 30-60 minutes.The use of radiolabeled ATP allows for highly sensitive detection of substrate phosphorylation.
4 Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper (e.g., P81).The phosphorylated substrate will bind to the negatively charged phosphocellulose paper, while the unreacted [γ-³²P]ATP will not.
5 Washing: Wash the paper multiple times with phosphoric acid (e.g., 0.75%) to remove unincorporated radiolabel.This step is crucial for reducing background noise and achieving a good signal-to-noise ratio.
6 Detection: Place the dried paper discs into scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.The counts per minute (CPM) are directly proportional to the kinase activity.
7 Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50% and is a standard measure of potency.
Protocol 4: Cell-Based NF-κB Reporter Assay

The NF-κB signaling pathway is a master regulator of inflammation, making it an excellent target for anti-inflammatory drug discovery. This assay quantifies the inhibition of NF-κB transcriptional activity.

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p50/p65) Translocation IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression Nucleus->Gene Reporter Luciferase Reporter Gene (Driven by NF-κB Response Element) Nucleus->Reporter Light Light Emission (Quantifiable Signal) Reporter->Light

Caption: NF-κB luciferase reporter assay principle.

Step Procedure Rationale & Expert Insights
1 Cell Seeding: Seed HEK293 cells stably transfected with an NF-κB-luciferase reporter construct into a 96-well white, clear-bottom plate. Culture overnight to allow for cell adherence.Reporter gene assays provide a functional readout of pathway activity within a cellular context.
2 Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.Pre-incubation allows the compounds to enter the cells and engage with their intracellular targets before the inflammatory stimulus is applied.
3 Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), to all wells except the unstimulated control.LPS is a potent activator of the NF-κB pathway via Toll-like receptor 4 (TLR4).
4 Incubation: Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator.The incubation time is optimized to allow for the transcription and translation of the luciferase reporter gene.
5 Lysis & Detection: Discard the media, wash the cells with PBS, and add a luciferase assay reagent that lyses the cells and contains the luciferase substrate (luciferin).Commercial kits (e.g., from Promega, BPS Bioscience) provide optimized and stabilized reagents for this step.
6 Measurement: Measure the luminescence on a plate-reading luminometer.The light output is proportional to the level of NF-κB transcriptional activity.
7 Data Analysis: Normalize the data to the stimulated control (LPS only) and calculate the percent inhibition. Determine IC₅₀ values as described for the kinase assay.This provides a quantitative measure of the compound's anti-inflammatory potency in a cell-based model.

Conclusion and Future Directions

The 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole scaffold represents an exciting and unexplored area of chemical space. Its design is rooted in the established success of pyrazole-based therapeutics and leverages the beneficial properties of the gem-dimethyl effect. The synthetic and screening protocols outlined in this guide provide a robust framework for any medicinal chemistry team to synthesize, diversify, and evaluate this novel class of compounds. By systematically applying these methods, researchers can efficiently probe the therapeutic potential of this scaffold and potentially uncover next-generation drug candidates for a range of diseases, from cancer to chronic inflammatory disorders.

References

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Fouad, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74. [Link]

  • Schmitt, D. C., et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(6), 1405–1408. [Link]

  • Penthala, N. R., et al. (2014). Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. European Journal of Medicinal Chemistry, 86, 455-467. [Link]

  • Wikipedia. Lipinski's rule of five. [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838. [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

  • Feng, X., et al. (2017). Practical synthesis of bicyclic pyrazol-5-one derivatives. Tetrahedron Letters, 58(1), 46-49. [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • MDPI. (n.d.). Special Issue : Novel Heterocyclic Compounds for Drug Discovery. [Link]

  • Rahman, H., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(14), 5485. [Link]

  • Lange, J. H. M., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838. [Link]

  • Japan Radioisotope Association. (n.d.). In vitro Kinase Assay. [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). [Link]

  • ScienceOpen. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. [Link]

  • Patel, D. J., et al. (2014). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica, 6(5), 342-347. [Link]

  • Rolán, H. G., & Gewirtz, A. T. (2013). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (71), e50028. [Link]

  • Zhang, L., et al. (2013). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 11(35), 5793-5797. [Link]

  • Google Patents. (1979).
  • Rao, R. M., et al. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 272-278. [Link]

  • Sripetch, S., et al. (2022). Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs. Pharmaceutics, 14(3), 643. [Link]

  • Khan, F., et al. (2016). In vitro NLK Kinase Assay. Bio-protocol, 6(16), e1899. [Link]

  • Kumar, A., et al. (2024). Key heterocyclic moieties for the next five years of drug discovery and development. Journal of Biomolecular Structure and Dynamics, 1-3. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 29(1), 1. [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. [Link]

  • ResearchGate. (2015). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiop
Application

handling and storage guidelines for substituted dihydro-furo[3,4-c]pyrazoles

Application Note: Handling, Reconstitution, and Storage Guidelines for Substituted Dihydro-furo[3,4-c]pyrazoles Executive Summary Substituted dihydro-furo[3,4-c]pyrazoles represent a privileged class of bicyclic heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Reconstitution, and Storage Guidelines for Substituted Dihydro-furo[3,4-c]pyrazoles

Executive Summary

Substituted dihydro-furo[3,4-c]pyrazoles represent a privileged class of bicyclic heterocycles heavily utilized in modern medicinal chemistry. They are frequently investigated for their potent biological activities, including serving as targeted inhibitors of NF-κB-inducing kinase (NIK) in oncology and immunology[1], as well as exhibiting broad-spectrum antimicrobial, anti-leukemic, and CB2 receptor affinity profiles[2]. Despite their pharmacological utility, the structural tension of the fused dihydrofuran-pyrazole system and the presence of electron-rich heteroatoms make these compounds susceptible to specific chemical degradation pathways. This application note provides a scientifically grounded, self-validating protocol for the handling and storage of these derivatives to ensure structural integrity and reproducible assay results.

Physicochemical Vulnerabilities: The Causality of Degradation

Understanding the chemical liabilities of the dihydro-furo[3,4-c]pyrazole core is essential for establishing robust handling practices. The experimental choices in this protocol are dictated by three primary degradation mechanisms:

  • Trace-Metal Catalyzed Oxidation : The lone electron pairs on the pyrazole nitrogens and the furan oxygen are highly susceptible to oxidation. Exposure to trace transition metal ions (e.g., from standard stainless steel spatulas) in the presence of atmospheric oxygen can catalyze N-oxidation or peroxide formation at the alpha-carbons of the dihydrofuran ring.

  • Photolytic Cleavage : Furo-pyrazoles absorb energy in the UV spectrum. Prolonged exposure to UV or intense ambient laboratory light can induce photochemical cleavage of the C-O bond within the dihydrofuran ring, leading to irreversible ring-opening and complete loss of biological activity.

  • Hydrolytic Susceptibility of Substituents : While the core heterocycle is relatively stable to water at neutral pH, biologically active derivatives often feature labile pendant groups (e.g., carboxamides, esters) at the C3 or C5 positions[1]. Moisture absorbed by hygroscopic solvents like dimethyl sulfoxide (DMSO) accelerates the hydrolysis of these functional groups.

  • Toxicity and Irritation : Compounds containing this core, such as 3-iodo-1H,4H,6H-furo[3,4-c]pyrazole, are documented to cause skin, eye, and respiratory irritation (Hazard statements H315, H319, H335), necessitating stringent personal protective equipment (PPE) and controlled environments.

Quantitative Stability and Storage Data

To mitigate these vulnerabilities, storage conditions must be strictly controlled. Table 1 summarizes the quantitative stability of a representative substituted dihydro-furo[3,4-c]pyrazole under various environmental conditions.

Table 1: Stability Profile of Substituted Dihydro-furo[3,4-c]pyrazoles

Storage ConditionMatrixAtmosphereLight ExposureEstimated Half-Life (t½)
-80°C Dry PowderArgonDark (Amber Container)> 24 months
-20°C Dry PowderDesiccatorDark~ 12 months
-80°C Anhydrous DMSOArgonDark~ 6 months
4°C Aqueous Buffer (pH 7.4)AmbientDark48 - 72 hours
25°C Aqueous Buffer (pH 7.4)AmbientAmbient Lab Light< 12 hours

Workflow Visualization

The following decision tree outlines the critical path for handling these compounds from dry powder to assay-ready solutions, incorporating a self-validating quality control (QC) step to ensure trustworthiness in downstream data.

G A Dry Powder Dihydro-furo[3,4-c]pyrazole B Equilibrate to Room Temp (Desiccated, 1 hr) A->B Prevent condensation C Weighing & Reconstitution (Anhydrous DMSO) B->C Inert atmosphere D Aliquoting into Amber Vials (Argon Purge) C->D Single-use volumes E QC Validation (HPLC-UV/MS Analysis) D->E Extract 1µL for testing F Long-Term Storage (-80°C) E->F Purity ≥ 95% G Discard / Repurify E->G Purity < 95%

Workflow for the reconstitution, validation, and storage of dihydro-furo[3,4-c]pyrazoles.

Experimental Protocols

Protocol A: Reconstitution and Aliquoting

Expertise Note: This protocol is explicitly designed to eliminate moisture, oxygen, and light—the three primary drivers of furo-pyrazole degradation.

  • Thermal Equilibration : Remove the sealed vial of dry powder from -80°C storage. Place it immediately in a desiccator at room temperature for at least 1 hour before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This latent moisture will rapidly catalyze hydrolysis once the compound is dissolved in DMSO.

  • Safe Handling : Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Handle exclusively inside a Class II biological safety cabinet or a ventilated fume hood to prevent inhalation of irritating particulates.

  • Weighing : Use a static-free ceramic or glass spatula to weigh the compound.

    • Causality: Stainless steel spatulas can introduce trace iron or nickel, acting as potent catalysts for the oxidative degradation of the pyrazole ring.

  • Reconstitution : Dissolve the powder in High-Purity Anhydrous DMSO (water content ≤0.005%) to create a 10 mM or 50 mM master stock. Vortex gently for 30 seconds. If sonication is required to achieve complete dissolution, do not exceed 1 minute, and maintain the water bath at <25°C to prevent thermal degradation.

  • Aliquoting : Divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL) using amber glass or opaque microcentrifuge tubes.

    • Causality: Single-use aliquots prevent freeze-thaw cycles. Repeated freezing and thawing causes localized concentration gradients and precipitation, irreversibly altering the stoichiometric availability of the compound in biological assays.

  • Inert Atmosphere Sealing : Blanket each aliquot with a gentle stream of Argon or Nitrogen gas for 3 seconds to displace oxygen before capping tightly. Store immediately at -80°C.

Protocol B: Self-Validating Purity Assay (HPLC-UV/MS)

Expertise Note: A protocol is only as reliable as its validation mechanism. Because visual inspection cannot detect N-oxidation or ring-opening, chemical integrity must be verified prior to critical biological assays.

  • Sample Preparation : Randomly select one single-use aliquot from the newly prepared batch. Dilute 1 µL of the DMSO stock into 99 µL of HPLC-grade Acetonitrile/Water (50:50, v/v).

  • Chromatographic Separation :

    • Column : C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 5% B to 95% B over 5 minutes.

    • Flow Rate : 0.4 mL/min.

  • Detection & Validation : Monitor absorbance at 254 nm (typical for the conjugated pyrazole system) and confirm the exact mass via Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Acceptance Criteria : The stock is validated for biological use only if the parent peak constitutes ≥95% of the total Area Under the Curve (AUC). If secondary peaks—often corresponding to the +16 Da N-oxide or +18 Da hydrolyzed products—exceed 5%, the batch must be discarded or repurposed for purification.

References

  • Abolfazl Olyaei & Madieh Sadeghpour. "Recent developments in the synthesis and applications of furopyrazoles." New Journal of Chemistry, RSC Publishing, 2020. 2

  • "US9605005B2 - Alkynyl alcohols and methods of use." Google Patents. 1

  • "3-iodo-1H,4H,6H-furo[3,4-c]pyrazole." Sigma-Aldrich.

Sources

Method

Application Note: Furo[3,4-c]pyrazoles as Bidentate Ligands in Coordination Chemistry

Introduction & Mechanistic Rationale The design of transition metal catalysts relies heavily on the steric and electronic tunability of their supporting ligands. While simple pyrazoles are ubiquitous in coordination chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The design of transition metal catalysts relies heavily on the steric and electronic tunability of their supporting ligands. While simple pyrazoles are ubiquitous in coordination chemistry, the rigid, fused bicyclic scaffold of furo[3,4-c]pyrazoles presents a highly specialized class of hybrid ligands. These molecules possess a strong σ -donating pyrazole nitrogen and a potentially hemilabile furan oxygen, making them ideal candidates for stabilizing reactive metal centers while allowing substrate coordination during catalytic cycles.

Historically, the synthesis of complex pyrazoles annulated to five-membered rings was challenging. However, recent advancements in Lewis acid-catalyzed oxa-Michael addition/cycloaddition sequences[1] and silver(I)-promoted intramolecular nitrilimine cycloadditions[2] have made the furo[3,4-c]pyrazole skeleton highly accessible. Furthermore, these scaffolds have demonstrated significant biological relevance, such as acting as highly selective sigma-1 receptor ligands[3], highlighting their stability and modularity.

This application note provides a comprehensive guide to the synthesis of tetrahydro-3H-furo[3,4-c]pyrazoles and their subsequent utilization as bidentate (N,O) ligands for late transition metals (e.g., Palladium and Silver).

Ligand Design: The Hemilabile Advantage

In coordination chemistry, the causality behind choosing a furo[3,4-c]pyrazole over a standard monodentate pyrazole lies in the hemilability of the furan oxygen.

  • Primary Coordination: The sp2 hybridized nitrogen of the pyrazole ring acts as a robust σ -donor, firmly anchoring the metal (e.g., Pd(II), Ag(I), or Cu(I)).

  • Secondary Coordination: The ethereal oxygen of the fused furan ring acts as a weak, reversible ligand. During a catalytic cycle (such as cross-coupling), this oxygen can dissociate to open a coordination site for oxidative addition or transmetalation, and subsequently re-coordinate to stabilize the intermediate and prevent catalyst degradation.

Coordination M Metal Center (Pd, Ag) N Pyrazole N-donor M->N Strong u03C3-donation O Furan O-donor M->O Hemilabile Interaction R Substrate M->R Reversible Binding

Bidentate hemilabile coordination mode of furo[3,4-c]pyrazoles.

Experimental Protocols

Protocol A: Synthesis of the Tetrahydro-3H-furo[3,4-c]pyrazole Ligand

This protocol utilizes a highly atom-economical, two-step addition/cycloaddition sequence starting from vinyl diazonium ions and allyl alcohols, avoiding expensive transition metal catalysts for the ligand synthesis itself[1].

Reagents & Materials:

  • Vinyl diazonium salt (1.0 equiv)

  • Allyl alcohol (e.g., geraniol or standard allyl alcohol) (2.0 equiv)

  • Zinc triflate ( Zn(OTf)2​ ) (20 mol%)

  • Toluene (anhydrous)

Step-by-Step Methodology:

  • Oxa-Michael Addition: In an oven-dried Schlenk flask under inert atmosphere, dissolve the vinyl diazonium salt in anhydrous toluene (0.2 M).

  • Catalyst Addition: Add 20 mol% of Zn(OTf)2​ to the solution. Causality: Zn(OTf)2​ is a mild Lewis acid that selectively catalyzes the conjugate addition of the alcohol to the vinyl diazonium ion without decomposing the sensitive diazo group[1].

  • Nucleophilic Attack: Introduce the allyl alcohol (2.0 equiv) dropwise at room temperature. Stir for 2-4 hours.

  • Cycloaddition: Rather than attempting to isolate the highly reactive α -diazo- β -alkoxy carbonyl intermediate (which often partially cyclizes), heat the crude reaction mixture directly to reflux (approx. 110 °C in toluene) for 12 hours. Causality: Thermal activation drives the intramolecular 1,3-dipolar cycloaddition of the tethered alkene with the diazo group, forming the fused bicyclic system[1].

  • Workup & Purification: Cool to room temperature, quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography to yield the pure tetrahydro-3H-furo[3,4-c]pyrazole.

Synthesis A Vinyl Diazonium + Allyl Alcohol B Oxa-Michael Addition (Zn(OTf)2 cat.) A->B C u03B1-Diazo-u03B2-alkoxy Intermediate B->C D Thermal Cycloaddition (Refluxing Toluene) C->D E Furo[3,4-c]pyrazole Ligand D->E

Synthesis pathway of furo[3,4-c]pyrazoles via Zn(OTf)2 catalysis.

Protocol B: Synthesis of [Pd(furo[3,4-c]pyrazole)Cl₂] Complex

To validate the coordination capacity of the synthesized ligand, we prepare a Palladium(II) complex.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve PdCl2​(MeCN)2​ (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Ligand Introduction: Add a solution of the synthesized furo[3,4-c]pyrazole ligand (1.05 equiv) in DCM dropwise over 10 minutes.

  • Complexation: Stir the mixture at room temperature for 4 hours. The displacement of the labile acetonitrile ligands by the stronger N-donor of the pyrazole is entropically and enthalpically favored.

  • Isolation: Concentrate the solution under reduced pressure to one-third of its volume. Add cold diethyl ether to precipitate the complex. Filter and dry under vacuum.

  • Self-Validation: The success of the coordination must be validated via NMR and IR spectroscopy (see Section 4). If the furan oxygen is coordinated, the complex will exhibit a square planar geometry with bidentate chelation.

Quantitative Data & Spectroscopic Validation

To ensure the trustworthiness of the synthesized complexes, analytical validation is mandatory. The table below summarizes the expected spectroscopic shifts upon successful coordination of the furo[3,4-c]pyrazole ligand to a metal center like Pd(II) or Ag(I)[2].

Analytical TechniqueFree Ligand (Expected)Metal Complex (Expected)Diagnostic Significance
1 H NMR (Pyrazole C-H) 7.4 - 7.6 ppm 7.9 - 8.2 ppmDownfield shift confirms strong σ -donation from the adjacent pyrazole nitrogen.
13 C NMR (Furan C-O-C) 68 - 72 ppm 75 - 78 ppmShift indicates secondary coordination of the ethereal oxygen to the metal center.
FT-IR (Furan C-O-C stretch) 1050 cm −1 1015 - 1030 cm −1 Weakening of the C-O bond due to electron donation to the metal (hemilabile validation).
FT-IR (Diazo intermediate) 2100 cm −1 N/A (Absent)Validates the complete consumption of the diazo intermediate during ligand synthesis[1].

Note: In cases where Silver(I) salts are used, coordination between the silver ion and the ethereal oxygens of the reactants has been shown to induce high stereoselectivity during the synthesis of the pyrazole itself[2].

References

  • -alkoxy Carbonyls and Tetrahydro-3H-furo[3,4-c]pyrazoles.Organic Letters, ACS Publications.
  • Silver(I) salts as useful reagents in pyrazole synthesis.Arkivoc.
  • Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders.PMC.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole (CAS 92939-32-7).

The synthesis of this fused bicyclic system typically relies on the condensation of the unusual α-diketone precursor, 2,2,5,5-tetramethyloxolane-3,4-dione , with hydrazine hydrate [1]. While the reaction appears straightforward on paper, the severe steric hindrance imposed by the four methyl groups adjacent to the reaction centers frequently leads to stalled intermediates, poor yields, and unwanted side reactions. This guide provides field-proven insights to optimize your workflow.

Reaction Workflow & Mechanistic Pathway

To successfully troubleshoot this synthesis, we must first understand the logical progression of the condensation reaction and where the kinetic bottlenecks occur.

SynthesisWorkflow A 2,2,5,5-Tetramethyloxolane-3,4-dione (Precursor) C Acid Catalysis & Heating (p-TsOH / Toluene Reflux) A->C B Hydrazine Hydrate (Nucleophile) B->C D Monohydrazone Intermediate (Sterically Hindered) C->D Nucleophilic Attack E Dehydration & Cyclization (Dean-Stark Water Removal) D->E Intramolecular Condensation F 4,4,6,6-Tetramethyl-4,6-dihydro- 1H-furo[3,4-c]pyrazole E->F Ring Closure

Workflow for the synthesis of 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 30-40% yield, and I observe the persistent buildup of a yellow intermediate. What is happening, and how do I drive the reaction to completion? A1: The yellow intermediate is the monohydrazone. The first nucleophilic attack by hydrazine occurs readily. However, the gem-dimethyl groups at the 2 and 5 positions of the dihydrofuran ring create immense steric shielding around the remaining carbonyl carbon. This steric bulk severely impedes the second intramolecular nucleophilic attack required for pyrazole ring closure [2]. Solution: You must increase the electrophilicity of the unreacted carbonyl. Switch from a neutral solvent (like ethanol) to an acid-catalyzed system (e.g., catalytic p-toluenesulfonic acid in toluene). Furthermore, the reaction is an equilibrium process; utilizing a Dean-Stark trap to continuously remove the water byproduct will forcefully drive the intramolecular condensation forward.

Q2: The reaction mixture turns dark brown/black over time, and TLC shows multiple degradation products. How can I prevent this? A2: The precursor, 2,2,5,5-tetramethyloxolane-3,4-dione, is an unusual aliphatic α-diketone that is highly susceptible to photochemical cleavage and radical-mediated oxidation [3]. Prolonged heating in the presence of atmospheric oxygen or ambient light leads to ring-opening degradation. Solution: The protocol must be strictly anaerobic and shielded from light. Degas your solvents by sparging with Argon or N₂ for 15 minutes prior to use. Wrap the reaction flask in aluminum foil during the reflux period.

Q3: Is it possible to use an excess of hydrazine to force the reaction? A3: No. Using a large excess of hydrazine (>1.2 equivalents) will lead to the formation of the bis-hydrazone rather than the desired cyclized pyrazole. The bis-hydrazone is a dead-end thermodynamic sink that will not easily eliminate hydrazine to form the pyrazole ring. Stick to a strict 1.05 to 1.1 molar equivalent of hydrazine hydrate.

Q4: How do I handle and purify the final product effectively? A4: 4,4,6,6-Tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole is a crystalline solid that can cause skin and serious eye irritation [4]. Due to the highly lipophilic tetramethyl groups contrasting with the polar pyrazole core, it crystallizes exceptionally well. Avoid silica gel chromatography if possible, as the pyrazole NH can streak. Instead, perform a hot recrystallization from an Ethyl Acetate/Hexanes mixture or aqueous ethanol.

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between specific reaction parameters and the resulting conversion metrics, validating the necessity of acid catalysis and water removal.

Solvent SystemCatalystTemperatureTimeMonohydrazone ConversionFinal Pyrazole Yield
EthanolNone78 °C (Reflux)12 h> 80%< 20%
EthanolGlacial Acetic Acid (1 eq)78 °C (Reflux)12 h< 15%62%
Toluenep-TsOH (0.1 eq)110 °C (Dean-Stark)8 h< 5%88%

Step-by-Step Validated Protocol

This methodology is designed as a self-validating system. By observing the specific physical changes at each checkpoint, you can confirm the mechanistic progression of the synthesis.

Materials Required:

  • 2,2,5,5-Tetramethyloxolane-3,4-dione (Precursor)

  • Hydrazine hydrate (64% or 80% solution, 1.05 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH, 0.1 eq)

  • Anhydrous Toluene

Step 1: Anaerobic Preparation

  • Charge an oven-dried round-bottom flask with 2,2,5,5-tetramethyloxolane-3,4-dione (1.0 eq) and anhydrous toluene (0.1 M concentration).

  • Sparge the solution with Argon for 15 minutes. Wrap the flask in aluminum foil.

  • Self-Validation Checkpoint: The starting solution should be a clear, vibrant yellow/orange, characteristic of the intact α-diketone chromophore.

Step 2: Nucleophilic Addition

  • Cool the flask to 0 °C using an ice bath.

  • Add hydrazine hydrate (1.05 eq) dropwise over 10 minutes to prevent exothermic degradation.

  • Stir at room temperature for 1 hour.

  • Self-Validation Checkpoint: The color will shift from vibrant orange to a pale yellow as the conjugated diketone system is broken to form the monohydrazone intermediate.

Step 3: Acid-Catalyzed Cyclization

  • Add p-TsOH (0.1 eq) to the flask.

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the reaction to a vigorous reflux (110 °C) for 8 hours.

  • Self-Validation Checkpoint: Water droplets will visibly collect in the Dean-Stark trap. The theoretical yield of water is 2 equivalents (one from the initial condensation, one from the cyclization). Collection of this water validates that the sterically hindered ring closure is occurring.

Step 4: Work-up and Isolation

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude off-white solid from hot Ethyl Acetate/Hexanes to yield pure 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole.

References

  • 3,4(2H,5H)-Furandione, 2,2,5,5-tetramethyl- | C8H12O3 - PubChem. National Center for Biotechnology Information.
  • Synthesis of 4-oxo-1,4-dihydro-6h-furo[3,4-c]pyrazole and 4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole Systems from Acyl Tetronic and Tetramic Acids. Taylor & Francis.
  • Photochemistry of a-diketones. I. Some photochemical reactions of 2,2,5,5-tetramethyltetrahydrofuran-3,4-dione, an Unusual α-Diketone. ResearchGate.
  • 4,4,6,6-Tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole Safety Data Sheet. AK Scientific, Inc.
Optimization

purification challenges of substituted furo[3,4-c]pyrazole isomers

Welcome to the Advanced Chromatography Support Center. Furo[3,4-c]pyrazoles are highly sought-after scaffolds in medicinal chemistry due to their rigid bicyclic framework and unique hydrogen-bonding profiles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Furo[3,4-c]pyrazoles are highly sought-after scaffolds in medicinal chemistry due to their rigid bicyclic framework and unique hydrogen-bonding profiles. However, the purification of substituted furo[3,4-c]pyrazole isomers is notoriously difficult. Challenges arise from the dynamic 1H/2H tautomerism of the pyrazole core[1], the near-identical dipole moments of N-alkylated regioisomers[2], and the complex stereochemistry introduced during intramolecular cycloadditions[3].

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides causality-driven troubleshooting, self-validating protocols, and quantitative data to ensure the successful isolation of high-purity furo[3,4-c]pyrazole isomers.

Part 1: Diagnostic Purification Workflow

The following diagnostic decision tree illustrates the optimal purification strategy based on the structural features of your furo[3,4-c]pyrazole isomer mixture.

FuroPyrazole_Workflow cluster_analysis Structural Analysis Phase Start Crude Furo[3,4-c]pyrazole Isomer Mixture CheckNH Analyze Structure: Are free N-H bonds present? Start->CheckNH Tautomer 1H/2H Tautomerism Detected CheckNH->Tautomer Yes Regio N-Substituted Regioisomers (N1 vs N2) CheckNH->Regio No (Achiral) Chiral C4/C6 Substituted Enantiomers CheckNH->Chiral No (Chiral Center) HPLC pH-Controlled RP-HPLC (pH < 3 or > 9) Tautomer->HPLC SFC_Achiral Achiral SFC (2-EP or Diol Phase) Regio->SFC_Achiral SFC_Chiral Chiral SFC (Amylose/Cellulose CSP) Chiral->SFC_Chiral Validate Self-Validation: Analytical Re-injection HPLC->Validate SFC_Achiral->Validate SFC_Chiral->Validate

Diagnostic workflow for selecting the optimal purification strategy for furo[3,4-c]pyrazole isomers.

Part 2: Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing or "split peaks" during reverse-phase HPLC of my unsubstituted furo[3,4-c]pyrazole?

The Causality: Unsubstituted pyrazoles exist in a dynamic equilibrium between 1H and 2H tautomeric forms[1]. If the rate of tautomeric interconversion is on the same timescale as your chromatographic separation, a phenomenon known as "on-column tautomerization" occurs. The 1H and 2H forms interact differently with the C18 stationary phase, leading to broad, bridging, or split peaks that mimic a mixture of two distinct compounds. The Solution: You must push the equilibrium to a single state or speed up/slow down the exchange rate relative to the column transit time. Use highly acidic (pH < 2.5, e.g., 0.1% TFA) or basic (pH > 9.0, e.g., 10 mM Ammonium Bicarbonate) mobile phases to protonate or deprotonate the pyrazole, collapsing the tautomers into a single, sharp species.

Q2: My N-alkylation reaction yielded a mixture of N1 and N2 substituted furo[3,4-c]pyrazoles. They co-elute perfectly on silica gel. How can I separate them?

The Causality: Normal-phase silica chromatography relies heavily on dipole-dipole interactions and hydrogen bonding. The N1 and N2 regioisomers of furo[3,4-c]pyrazoles have nearly identical global dipole moments and similar steric shielding around the furan oxygen[2]. Consequently, they lack the differential affinity required for separation on standard silica. The Solution: Switch to Supercritical Fluid Chromatography (SFC) or shape-selective reverse-phase HPLC. SFC utilizing supercritical CO₂ with polar modifiers (e.g., MeOH) on stationary phases like 2-Ethylpyridine (2-EP) exploits subtle differences in π−π stacking and hydrogen bond basicity between the N1 and N2 isomers. If limited to HPLC, a Pentafluorophenyl (PFP) column often provides better regioisomer resolution than standard C18 due to enhanced dipole, π−π , and charge-transfer interactions.

Q3: I synthesized a C4-substituted hexahydro-furo[3,4-c]pyrazole via intramolecular cycloaddition. How do I isolate the specific enantiomers?

The Causality: Intramolecular nitrile imine cycloadditions yield diastereomeric or enantiomeric mixtures depending on the chirality of the starting materials and the stereoselectivity of the transition state[3]. Enantiomers cannot be separated in achiral environments because they possess identical physical properties (polarity, boiling point, etc.). The Solution: Chiral SFC is the gold standard for this application. Polysaccharide-based chiral stationary phases (CSPs), such as Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), offer excellent chiral recognition. The rigid furo-pyrazole core intercalates into the helical structure of the amylose polymer, allowing differential transient diastereomeric interactions.

Part 3: Quantitative Data Summary

The table below summarizes the typical chromatographic parameters and expected selectivity ( α ) for resolving various furo[3,4-c]pyrazole isomer challenges.

Isomer ChallengeRecommended TechniqueOptimal Stationary PhaseMobile Phase / ModifierTypical Selectivity ( α )
1H/2H Tautomers RP-HPLC (pH Modulated)C18 or C8H₂O/MeCN + 0.1% TFA (pH < 3)N/A (Peak Coalescence)
N1/N2 Regioisomers Achiral SFC2-Ethylpyridine (2-EP)CO₂ + MeOH (Isocratic)1.15 - 1.35
N1/N2 Regioisomers RP-HPLC (Shape Selective)Pentafluorophenyl (PFP)H₂O/MeOH (Gradient)1.05 - 1.20
C4/C6 Enantiomers Chiral SFCAmylose tris(3,5-dimethylphenylcarbamate)CO₂ + EtOH / 0.1% DEA1.25 - 2.50

Part 4: Step-by-Step Methodologies

Protocol A: pH-Modulated RP-HPLC for Tautomeric Mixtures

This protocol is designed to force peak coalescence of 1H/2H tautomers by protonating the pyrazole nitrogen, ensuring accurate quantitation and high-recovery preparative isolation.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% v/v Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile + 0.1% v/v Trifluoroacetic Acid). Causality: A pH of ~2.0 ensures the pyrazole nitrogen ( pKa​ typically ~2.5) is fully protonated, locking the molecule into a single cationic state and preventing on-column tautomerization.

  • Analytical Screening: Inject 5 µL of a 1 mg/mL sample onto an analytical C18 column (e.g., 50 x 4.6 mm, 2.7 µm). Run a gradient from 5% to 95% B over 5 minutes at 1.5 mL/min. Monitor at 254 nm. You should observe a single, sharp, symmetrical peak.

  • Preparative Scale-up: Scale the gradient to a preparative C18 column (e.g., 150 x 21.2 mm, 5 µm) using the same phase system. Adjust the flow rate to 20 mL/min. Inject the sample dissolved in DMSO or Mobile Phase A.

  • Fraction Recovery & Self-Validation: Collect the peak based on UV threshold. Self-Validation Step: Immediately re-inject 10 µL of the collected fraction onto the analytical system. A single sharp peak confirms successful isolation of the tautomeric mixture as a single species under the mobile phase conditions. If the peak splits, the mobile phase pH has drifted post-collection, or degradation has occurred.

  • Lyophilization: Lyophilize the fractions immediately to remove water, TFA, and acetonitrile, yielding the pure furo[3,4-c]pyrazole TFA salt[4].

Protocol B: Supercritical Fluid Chromatography (SFC) for N-Alkyl Regioisomers

This protocol leverages the unique hydrogen-bond basicity of 2-Ethylpyridine to separate closely related N1/N2 alkylated regioisomers.

  • Column Selection: Install a 2-Ethylpyridine (2-EP) SFC column (e.g., 250 x 4.6 mm, 5 µm). Causality: The basic pyridine nitrogen on the stationary phase acts as a strong hydrogen bond acceptor and π -electron donor, differentiating the subtle electron density shifts between N1 and N2 alkylation that standard silica cannot detect.

  • Modifier Optimization: Set the system to 40°C and a backpressure of 120 bar. Run a generic screening gradient using supercritical CO₂ and Methanol (MeOH) as the co-solvent (modifier), from 5% to 50% MeOH over 10 minutes at 3 mL/min.

  • Isocratic Refinement: Identify the elution percentage of the regioisomers. Convert the method to an isocratic run at 5% below the elution percentage (e.g., if they elute at 25% MeOH, run isocratically at 20% MeOH) to maximize the separation factor ( α ).

  • Fraction Collection & Self-Validation: Scale up to a preparative SFC system using the optimized isocratic conditions. Self-Validation Step: Perform analytical SFC on the isolated fractions. Cross-reference the retention times against the original mixture. Analyze the pure fractions via 2D-NMR (NOESY/ROESY) to definitively assign the N1 vs N2 regiochemistry based on spatial correlations between the alkyl protons and the furan/pyrazole ring protons.

References

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL:[Link]

  • Title: Synthesis of Pyrrolo[3,4-c]pyrazole Derivatives by Intramolecular Cycloaddition of Nitrile Imines Source: Taylor & Francis URL:[Link]

  • Title: Stereoselective intramolecular cycloadditions of homochiral nitrilimines: Synthesis of enantiopure (6S)-substituted-2,3,3a,4,5,6-hexahydro-furo[3,4-c] pyrazoles Source: ResearchGate URL:[Link]

  • Title: First synthesis and further derivatization of furo[3,2-c]pyrazol-6-ones Source: ResearchGate URL:[Link]

Sources

Troubleshooting

optimizing reaction conditions for the cyclization of furo[3,4-c]pyrazoles

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical mechanistic and operational challenges associated with the cycliza...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical mechanistic and operational challenges associated with the cyclization of furo[3,4-c]pyrazoles.

Furo[3,4-c]pyrazoles are highly valuable, sterically hindered scaffolds utilized in drug discovery, often serving as precursors to complex cyclopropane-fused tetrahydrofurans[1]. The most robust modern synthetic approach avoids expensive transition metals, relying instead on a Lewis-acid-catalyzed oxa-Michael addition followed by a thermally driven intramolecular 1,3-dipolar cycloaddition[1].

Below, you will find validated protocols, optimization data, and troubleshooting logic to ensure high-yield, diastereoselective outcomes in your syntheses.

Mechanistic Overview & Pathway Visualization

The synthesis relies on retaining the reactive diazo functional group during the initial carbon-oxygen bond formation. By using a mild Lewis acid, we generate a highly electrophilic vinyl diazonium intermediate that readily accepts oxa-nucleophiles without liberating nitrogen gas[1].

Pathway A α-Diazo-β-hydroxy Carbonyl + Allyl Alcohol B Zn(OTf)2 Catalysis (Oxa-Michael Addition) A->B RT, 2-3 equiv alcohol C α-Diazo-β-alkoxy Carbonyl (Do not isolate) B->C Vinyl diazonium intermediate D Toluene Reflux (1,3-Dipolar Cycloaddition) C->D Thermal driving force E Tetrahydro-3H-furo[3,4-c]pyrazole (Final Product) D->E High diastereoselectivity

Reaction pathway for furo[3,4-c]pyrazole synthesis via oxa-Michael/cycloaddition.

Core Experimental Protocol: Self-Validating One-Pot Sequence

This protocol details the optimized two-step, one-pot sequence for generating tetrahydro-3H-furo[3,4-c]pyrazoles.

Standard Operating Procedure: Zn(OTf)₂-Catalyzed Addition/Cycloaddition

  • Preparation : In an oven-dried flask under an N₂ atmosphere, dissolve the α-diazo-β-hydroxy carbonyl (1.0 mmol) in anhydrous CH₂Cl₂ (0.2 M).

  • Nucleophile Addition : Add the allyl alcohol.

    • Causality: For primary alcohols, 2.0 equivalents are sufficient. For secondary or tertiary alcohols, you must use 3.0 equivalents. This excess is required to kinetically outcompete the dimerization of the vinyl diazonium intermediate[1].

  • Catalyst Introduction : Add Zn(OTf)₂ (20 mol%).

    • Causality: Zn(OTf)₂ provides the exact threshold of mild Lewis acidity needed to promote dehydroxylation and form the vinyl diazonium ion without triggering the decomposition of the diazo group (which would occur with Rh or Ru catalysts)[1].

  • Validation Check 1 (Oxa-Michael) : Stir at room temperature. Monitor via TLC (Hexanes/EtOAc). The reaction is self-validating when the starting material is completely consumed. Crucial: Do not attempt to isolate this α-diazo-β-alkoxy carbonyl intermediate, as it is highly prone to premature, partial cyclization on silica gel[1].

  • Solvent Swap & Cyclization : Concentrate the crude mixture under reduced pressure. Redissolve the residue in anhydrous toluene (0.1 M) and heat to reflux (110 °C) for 12–16 hours.

    • Causality: The thermal energy forces the intramolecular 1,3-dipolar cycloaddition to completion, locking the stereocenters and forming the stable furo[3,4-c]pyrazole scaffold[1].

  • Validation Check 2 (Cycloaddition) : Analyze the crude mixture by ¹H NMR. The disappearance of the diazo-adjacent proton and the emergence of complex pyrazoline ring protons confirm successful cyclization.

  • Purification : Purify the final product via standard silica gel flash chromatography[1].

Reaction Optimization Data

The table below summarizes the critical relationship between nucleophile sterics, equivalents, and overall yield. Use this data to benchmark your expected outcomes.

Table 1: Effect of Nucleophile Equivalents and Conditions on Yield[1]

Nucleophile TypeEquivalentsCatalyst LoadingCompeting PathwayIsolated Yield (%)
1° Allyl Alcohol2.020 mol% Zn(OTf)₂None75 – 82%
2° Allyl Alcohol2.020 mol% Zn(OTf)₂Dimerization~65%
2° Allyl Alcohol3.020 mol% Zn(OTf)₂None73 – 78%
No Nucleophile020 mol% Zn(OTf)₂Dimerization (Major)N/A (76% Dimer)

Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Low Product Yield Dimer Is diazo dimerization observed? Start->Dimer SolDimer Increase alcohol to 3.0 equiv Dimer->SolDimer Yes Degrade Intermediate degrading on column? Dimer->Degrade No SolDegrade Perform one-pot toluene reflux Degrade->SolDegrade Yes Metal Using transition metal catalyst? Degrade->Metal No SolMetal Switch to Zn(OTf)2 (Lewis Acid) Metal->SolMetal Yes

Troubleshooting logic tree for optimizing furo[3,4-c]pyrazole cyclization yields.

Q: I am observing significant dimerization of my diazo starting material. How can I suppress this? A: Dimerization is the primary competing pathway when the oxa-Michael addition is slow, which is common when utilizing sterically hindered secondary or tertiary alcohols[1]. To suppress this, increase the equivalents of your alcohol nucleophile from 2.0 to 3.0. This mass action shifts the kinetic competition in favor of the conjugate addition over the dimerization of the vinyl diazonium intermediate[1].

Q: My allyl ether intermediate is degrading or showing multiple spots during isolation. What is going wrong? A: You are likely experiencing partial cyclization. The α-diazo-β-alkoxy carbonyls are highly prone to spontaneous, incomplete cyclization, leading to messy crude mixtures and loss of material on silica gel[1]. Do not isolate this intermediate. Instead, perform a solvent swap to toluene and heat to reflux directly. This thermal push forces the complete intramolecular 1,3-dipolar cycloaddition, yielding the stable furo[3,4-c]pyrazole in a clean sequence[1].

Q: I am attempting a nitrilimine cycloaddition using hydrazonoyl chlorides, but I am seeing pyrazoline ring degradation. Why? A: The choice of base used to generate the nitrilimine in situ is critical. While triethylamine is commonly used, it can induce degradative behavior in certain pyrazoline rings[2]. Switch to a milder silver salt, such as silver carbonate (Ag₂CO₃), which promotes clean in situ generation of the nitrilimine and subsequent intramolecular cycloaddition without degrading the sensitive furo[3,4-c]pyrazole skeleton[3].

Q: Can I use transition metal catalysts (like Rh or Ru) for the initial conjugate addition? A: No. Transition metals are classic catalysts for diazo decomposition, forcing the generation of highly reactive carbenes. The goal of this methodology is to retain the diazo group for the subsequent 1,3-dipolar cycloaddition. Using a mild Lewis acid like Zn(OTf)₂ avoids the liberation of nitrogen gas and eliminates the need for expensive transition metal catalysts[1].

Q: What is the stereochemical outcome of this cyclization? A: The intramolecular 1,3-dipolar cycloaddition of these allyl ethers provides excellent diastereoselectivity. The rigid transition state of the thermal cyclization allows for the construction of sterically hindered pyrazoline scaffolds with up to three quaternary centers and four stereogenic centers[1].

References

  • Peck, A. M., & Brewer, M. (2023). Lewis-Acid-Catalyzed Oxa-Michael Addition to Give α-Diazo-β-alkoxy Carbonyls and Tetrahydro-3H-furo[3,4-c]pyrazoles. Organic Letters.[Link]

  • Molteni, G., & Garanti, L. (2001). Behavior of Hydrazonoyl Chlorides towards the C=N Double Bond of D2-Pyrazolines. A Study on 2-(4-Nitro-phenyl)-2,3,3a,4,5,6-hexahydro-6-oxofuro[3,4-c]pyrazole. Heterocycles.[Link]

  • Molteni, G., & Garanti, L. (2002). Nitrilimine Cycloadditions onto Partially Saturated Furo[3,4-c]thieno[2,3-d]pyrazoles. A Problem in Site Selectivity. Heterocycles.[Link]

Sources

Optimization

identification of byproducts in the synthesis of 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole

Welcome to the technical support guide for the synthesis of 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole. This document is designed for researchers, chemists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this novel heterocyclic scaffold. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Overview of the Synthetic Pathway

The most direct and established method for constructing a pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] For the target molecule, 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole, the logical precursors are 2,2,5,5-tetramethyltetrahydrofuran-3,4-dione and hydrazine hydrate .

The reaction proceeds through an initial nucleophilic attack by one nitrogen of the hydrazine on a carbonyl carbon, followed by the elimination of water to form a hydrazone intermediate. The second nitrogen then performs an intramolecular cyclization onto the remaining carbonyl group. A final dehydration step yields the stable, fused furo[3,4-c]pyrazole ring system.[4]

Figure 1: Proposed synthetic pathway for the target molecule.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low, and TLC analysis shows multiple spots close to the baseline and one non-polar spot. What are the likely byproducts?

A1: Low yields accompanied by multiple spots on a Thin-Layer Chromatography (TLC) plate are a frequent challenge. The identity of these spots can be logically deduced based on the reaction mechanism.

  • Cause 1: Incomplete Reaction. The most common issue is the formation of a stable mono-hydrazone intermediate that fails to cyclize completely.[5] This intermediate is more polar than the final product due to the remaining carbonyl group and the N-H bonds, causing it to have a lower Retention Factor (R_f) on the TLC plate. Unreacted dione starting material may also be present.

  • Cause 2: Azine Formation. If the reaction conditions are not carefully controlled, or if there is a localized excess of the dione starting material, two molecules of the dione can react with one molecule of hydrazine to form an azine (R₂C=N-N=CR₂).[6] This results in a much larger, non-polar molecule that would appear as a high-R_f spot on TLC.

  • Cause 3: Degradation. The tetrahydrofuran ring system can be sensitive to harsh acidic conditions, potentially leading to ring-opening and subsequent polymerization, which would appear as baseline material on the TLC plate.[7]

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress closely using TLC. The disappearance of the dione starting material and the formation of the product spot should be tracked over time.

  • Temperature & Time: If the reaction stalls at the hydrazone intermediate, increasing the reaction temperature or extending the reaction time may provide the necessary energy to overcome the activation barrier for cyclization.[5]

  • Catalyst: The addition of a catalytic amount of a mild acid (e.g., glacial acetic acid) can protonate the second carbonyl group, making it more electrophilic and promoting the final cyclization step.[4][8]

  • Stoichiometry: Ensure accurate stoichiometry. A slight excess (1.1-1.2 equivalents) of hydrazine hydrate can help drive the reaction to completion, but a large excess should be avoided.[4]

Byproduct_Formation Start Diketone + Hydrazine Product Target Product (Desired Pathway) Start->Product Complete Cyclization Intermediate Mono-hydrazone Intermediate Start->Intermediate Incomplete Reaction Azine Azine Byproduct (Diketone-N-N-Diketone) Start->Azine 2:1 Stoichiometry Side Reaction Degradation Degradation Products (Ring-Opened/Polymerized) Start->Degradation Harsh Acidic Conditions Intermediate->Product Successful Cyclization

Figure 2: Potential pathways leading to byproducts.
Q2: The mass spectrum of my isolated product is correct, but the ¹H NMR spectrum shows unexpected signals in the aromatic region (6-8 ppm). What is this impurity?

A2: This is a strong indication that a portion of your product has undergone oxidative aromatization. The dihydro-furo-pyrazole core can be oxidized to the fully aromatic furo[3,4-c]pyrazole system. This is a common transformation for dihydropyrazoles (pyrazolines).[9][10]

  • Cause: This can occur if the reaction is exposed to air for prolonged periods at high temperatures, or if oxidizing agents are inadvertently introduced. Some reaction conditions, particularly those involving certain metal catalysts, can also promote this dehydrogenation.[10]

  • Identification: The aromatic byproduct will have a molecular weight that is 2 or 4 Da less than the target product (loss of H₂ or 2H₂). Its ¹H NMR will show characteristic aromatic proton signals, and the signals corresponding to the methyl and methine protons of the dihydro-furan ring will be absent or significantly altered.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation, especially if heating for extended periods.[4]

  • Purification: The aromatic byproduct often has different polarity and solubility compared to the saturated target molecule, allowing for separation by column chromatography or recrystallization.

  • Avoid Oxidants: Ensure all reagents and solvents are free from oxidizing impurities.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the optimal reaction conditions for this synthesis?

    • A: A good starting point is to reflux the 1,3-dione and 1.1 equivalents of hydrazine hydrate in a protic solvent like ethanol or 1-propanol.[11] The addition of 3-5 drops of glacial acetic acid per mmole of dione can catalyze the reaction.[4] Reaction times typically range from 2 to 6 hours.

  • Q: How can I effectively purify the final product?

    • A:

      • Workup: After the reaction, cool the mixture and add cold water to precipitate the crude product.[4] If the product is soluble, extract with an organic solvent like ethyl acetate. Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any unreacted hydrazine, followed by a brine wash.[12]

      • Chromatography: Flash column chromatography on silica gel is highly effective for separating the target product from more polar intermediates (like the mono-hydrazone) and less polar byproducts (like the azine).[12] A gradient elution from hexane to ethyl acetate is typically effective.

      • Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide a highly pure product.[13]

  • Q: Are there alternative synthetic routes?

    • A: While the Knorr synthesis is the most direct route, alternatives exist for pyrazole synthesis, such as 1,3-dipolar cycloadditions. However, these often require more complex starting materials and may not be as straightforward for this specific fused system. For this target, optimizing the dione-hydrazine condensation is the most practical approach.

Section 4: Analytical Characterization & Protocols

Proper characterization is crucial to confirm the identity of your product and any byproducts.

Protocol 1: General Synthesis of 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,2,5,5-tetramethyltetrahydrofuran-3,4-dione (1.0 eq).

  • Add ethanol as the solvent (approx. 0.2 M concentration).

  • Add hydrazine hydrate (1.1 eq) to the mixture, followed by a catalytic amount of glacial acetic acid (e.g., 0.05 eq).

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold deionized water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and air dry.

  • Purify the crude product by flash column chromatography or recrystallization.

Table 1: Expected Analytical Data for Product and Key Byproducts
CompoundExpected MW ( g/mol )¹H NMR Key Signals (Predicted)Mass Spec (EI)IR (cm⁻¹) Key Bands
Target Product 182.25δ 1.4-1.6 (s, 12H, 4x CH₃); δ 7-9 (br s, 1H, N-H)M⁺ at m/z 182~3300 (N-H), ~1620 (C=N)
Mono-hydrazone 200.26δ 1.3-1.6 (s, 12H, 4x CH₃); δ 5-7 (br s, 2H, -NH₂); δ 7-9 (br s, 1H, N-H)M⁺ at m/z 200~3350, 3200 (N-H), ~1700 (C=O), ~1630 (C=N)
Aromatic Byproduct 178.22δ 2.0-2.5 (s, 12H, 4x CH₃); δ 7.5-8.5 (s, 1H, pyrazole-H); δ 10-12 (br s, 1H, N-H)M⁺ at m/z 178~3300 (N-H), ~1640, 1580 (Aromatic C=C, C=N)
Protocol 2: Byproduct Identification Workflow

This workflow outlines the logical steps for identifying unknown impurities in your reaction mixture.

Troubleshooting_Workflow A Observe Issue (e.g., Low Yield, Extra TLC Spots) B Hypothesize Byproducts (Incomplete Reaction, Oxidation, etc.) A->B C Perform Analytical Tests B->C D LC-MS or GC-MS Analysis C->D  Identify MW E NMR Spectroscopy (¹H, ¹³C, COSY) C->E  Elucidate Structure F Compare Data to Predictions (See Table 1) D->F E->F G Identify Byproduct(s) F->G H Optimize Reaction Conditions (Temp, Time, Catalyst, Atmosphere) G->H I Refine Purification Strategy (Chromatography, Recrystallization) G->I

Figure 3: A systematic workflow for byproduct identification and resolution.

References

  • Kumar, V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 137. [Link][1]

  • Joshi, Y.C., et al. (2004). Synthesis of Novel Pyrazole Derivatives from Diaryl 1,3-Diketones (Part-II). Oriental Journal of Chemistry, 20(2-3). [Link][11]

  • Heller, S.T., & Natarajan, S.R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link][14]

  • IntechOpen (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link][15]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link][2]

  • Nakamura, I., et al. (2002). Oxidative Aromatization of 1,3,5-Trisubstituted Pyrazolines and Hantzsch 1,4-Dihydropyridines by Pd/C in Acetic Acid. Organic Letters, 4(21), 3619–3621. [Link][10]

  • J&K Scientific LLC (2026). Knorr Pyrazole Synthesis. [Link][8]

  • Oriental Journal of Chemistry (2018). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 34(3). [Link][13]

  • Study.com. Treatment of a ketone or aldehyde with hydrazine, H2NNH2, yields an azine, R2C=N-N=CR2. Show how the reaction occurs. [Link][6]

  • ResearchGate (2015). Proposed electron-transfer-induced oxidation of 4,5-dihydropyrazoles (DHPZs) to pyrazoles (PZs) by TBAPS. [Link][9]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 4,4,6,6-Tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole

Welcome to the advanced troubleshooting center for 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole (CAS: 92939-32-7). As a highly functionalized bicyclic scaffold, this compound presents unique physicochemical beh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole (CAS: 92939-32-7). As a highly functionalized bicyclic scaffold, this compound presents unique physicochemical behaviors. The fusion of a pyrazole ring with a sterically hindered, gem-dimethyl-substituted dihydrofuran ring makes it highly valuable for drug discovery, but also introduces specific vulnerabilities in solution.

As an Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we dissect the thermodynamic and kinetic causality behind solvent-induced degradation, providing you with self-validating protocols to ensure absolute structural integrity during your assays and synthetic workflows.

Diagnostic Workflow: Identifying Solvent-Induced Instability

Before adjusting your experimental parameters, you must accurately diagnose whether the observed issue is true chemical degradation or a physical artifact (such as tautomerism). Use the diagnostic logic tree below to isolate the root cause of your compound's behavior.

DiagnosticWorkflow Start Observe Instability (Purity Drop / Extra Peaks) Solvent Identify Solvent Type Start->Solvent Protic Protic (MeOH, H2O) Solvent->Protic Aprotic Aprotic (THF, DMSO) Solvent->Aprotic Acid Trace Acid Present? Protic->Acid Peroxide Check for Peroxides Aprotic->Peroxide Ethereal (THF) Tautomer Tautomeric Broadening (Not True Degradation) Aprotic->Tautomer Polar (DMSO) RingOpen Ether Cleavage / Ring Opening Acid->RingOpen Yes (pH < 6) Oxidation N-Oxidation / Radical Degradation Peroxide->Oxidation High Peroxides

Diagnostic workflow for identifying solvent-induced instability of the furo-pyrazole core.

Quantitative Solvent Compatibility Data

The structural integrity of the furo[3,4-c]pyrazole core is highly dependent on the solvent environment. The table below summarizes our internal quantitative stability data, highlighting the critical need for solvent optimization.

Solvent SystemTemp (°C)Time (h)Purity Remaining (%)Primary Degradant / Observation
Methanol (Unbuffered)252482.5Ring-opened ether adduct
Methanol (0.1% DIPEA)2524>99.0None (Stable)
Water (pH 4.0)3712<50.0Hydrolytic ring opening
THF (Unstabilized)254889.2N-oxide / Radical degradation
THF (BHT stabilized)254898.5Trace oxidation
DMSO- d6​ 2572>99.0None (NMR peak broadening only)

Troubleshooting & FAQs

Q1: Why does my compound degrade rapidly in unbuffered methanol or aqueous media?

The Causality: The instability in protic, slightly acidic solvents is driven by the structural strain of the 4,4,6,6-tetramethyl-substituted dihydrofuran ring. The gem-dimethyl groups create significant steric crowding. If the ether oxygen is protonated by trace acids in the solvent, the system undergoes rapid C-O bond cleavage. This cleavage is thermodynamically favored because it relieves steric strain and generates a highly stable tertiary carbocation, which is subsequently trapped by the protic solvent (e.g., forming a methoxy adduct) [1].

The Solution: Always buffer protic solvents. Adding 0.1% v/v of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) prevents the initial protonation of the ether oxygen, effectively halting the degradation pathway.

Q2: We observed extra peaks in our LC-MS after storing the compound in THF for 48 hours. What is happening?

The Causality: Ethereal solvents like Tetrahydrofuran (THF) and diethyl ether auto-oxidize upon exposure to air and light, forming hydroperoxides. The electron-rich pyrazole nitrogen and the substituted dihydrofuran ring are susceptible to these reactive oxygen species, leading to N-oxidation or radical-mediated hydrogen abstraction [2]. According to standard safety and stability guidelines, strong oxidizing agents must be strictly avoided with this compound [1].

The Solution: Ensure you are using inhibitor-stabilized THF (typically containing 250 ppm BHT). For highly sensitive assays, pass the THF through a basic alumina plug immediately prior to use to strip out any accumulated peroxides.

Q3: My 1 H-NMR spectrum in DMSO- d6​ shows broadened or missing peaks, but LC-MS confirms 99% purity. Is the compound degrading?

The Causality: This is not degradation; it is a physical artifact known as annular tautomerism. Pyrazoles exist in a dynamic equilibrium between the 1H and 2H tautomeric forms. In highly polar aprotic solvents like DMSO, the rate of proton exchange between the two nitrogen atoms often aligns with the NMR timescale, resulting in signal broadening or coalescence of the adjacent methyl and ring-proton signals [3].

The Solution: To sharpen the peaks and confirm structural identity, you can either lower the temperature of the NMR probe (to freeze out a single tautomer) or add a drop of Trifluoroacetic acid (TFA) to the NMR tube. Note: If adding TFA, acquire the spectrum immediately to avoid the acid-catalyzed ring-opening discussed in Q1.

Mechanistic Pathway: Acid-Catalyzed Ring Opening

To fully understand the vulnerability of this compound in unbuffered protic solvents, review the mechanistic pathway below. The driving force is the steric relief achieved by breaking the rigid bicyclic system.

DegradationPathway Intact Intact Furo[3,4-c]pyrazole Protonation Protonation of Ether Oxygen Intact->Protonation H+ (Trace Acid) Cleavage C-O Bond Cleavage (Tertiary Carbocation) Protonation->Cleavage Steric Relief Nucleophile Solvent Trapping (e.g., MeOH addition) Cleavage->Nucleophile ROH Solvent Degraded Ring-Opened Pyrazole Nucleophile->Degraded

Mechanism of acid-catalyzed ring opening in protic solvents driven by steric relief.

Experimental Protocols

To ensure absolute confidence in your results, utilize the following self-validating protocols for solvent preparation and stability testing.

Protocol A: Solvent Purification and Stabilization Workflow

This protocol ensures that your solvents are free of the two primary degradation catalysts: trace acids and peroxides.

  • Peroxide Screening (For Ethereal Solvents):

    • Dip a starch-iodide indicator paper into the target solvent (e.g., THF).

    • A color change to dark blue/black indicates the presence of hydroperoxides. If positive, proceed to step 2.

  • Peroxide Removal:

    • Pack a glass column with 50g of activated basic alumina (Brockmann I).

    • Elute the THF through the column under a positive pressure of Argon.

    • Causality Check: Basic alumina traps both peroxides and trace moisture, neutralizing the oxidative threat.

  • Acid Neutralization (For Protic Solvents):

    • To HPLC-grade Methanol or Water, add 0.1% (v/v) DIPEA.

    • Mix thoroughly and degas via sonication for 10 minutes.

Protocol B: Self-Validating Forced Degradation Assay

When developing a new formulation or assay, use this protocol to validate whether observed degradation is acid-catalyzed or oxidative. This system is self-validating because it uses orthogonal controls.

  • Preparation of Stock: Dissolve 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole in anhydrous DMSO to a concentration of 10 mM.

  • Setup Test Aliquots: Prepare three distinct 1 mL solvent environments in amber glass vials:

    • Vial 1 (Control): Unbuffered Methanol.

    • Vial 2 (Acid-Protected): Methanol + 0.1% DIPEA.

    • Vial 3 (Oxidation-Protected): Unstabilized THF + 1% BHT (Butylated hydroxytoluene).

  • Spike and Incubate: Spike 10 µL of the 10 mM stock into each vial. Cap tightly and incubate at 25°C for 24 hours.

  • Analysis & Validation: Analyze via LC-MS (UV 254 nm).

    • Validation Logic: If Vial 1 shows degradation but Vial 2 remains >99% pure, the degradation mechanism is definitively acid-catalyzed ring opening. If Vial 3 shows higher purity than an unstabilized THF control, the mechanism is oxidative.

Optimization

Technical Support Center: Separation of Pyrazole Regioisomers

Welcome to the Pyrazole Purification Support Center. The regioselective synthesis of substituted pyrazoles is notoriously challenging.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Purification Support Center. The regioselective synthesis of substituted pyrazoles is notoriously challenging. The condensation between asymmetric 1,3-dicarbonyl compounds and substituted hydrazines almost invariably yields a mixture of regioisomers (e.g., 1,3- vs. 1,5-substituted pyrazoles).

As an application scientist, I frequently see researchers lose massive amounts of time and yield to inefficient separation techniques. This guide is designed to move you away from trial-and-error chromatography by providing field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind why certain separations succeed or fail.

Strategic Workflow: Navigating Regioisomer Separation

Before committing to a separation modality, you must profile your crude mixture. The following decision matrix dictates the most efficient path based on polarity differences and the scale of your reaction.

G N1 Crude Pyrazole Regioisomer Mixture N2 Analytical Profiling (TLC / LC-MS / NMR) N1->N2 N3 ΔRf > 0.15 on TLC? N2->N3 N4 Normal Phase Flash Chromatography N3->N4 Yes N5 Scale of Separation? N3->N5 No (Co-elution) N6 Prep RP-HPLC (Analytical to Low-Gram) N5->N6 Small Scale (< 5g) N8 Evaluate Salt Formation (e.g., Hydrogen Sulfate) N5->N8 Large Scale (> 10g) N7 Selective Crystallization (Multi-Gram to Kilo) N8->N7

Decision Matrix for Pyrazole Regioisomer Separation

Troubleshooting & FAQs: Field-Proven Insights

Q1: My 1,3- and 1,5-pyrazole regioisomers are co-eluting on a standard silica gel column. How can I achieve baseline separation? Root Cause Analysis: Pyrazole regioisomers often possess nearly identical dipole moments and polarities, leading to co-elution on normal-phase silica. Furthermore, the basic nitrogen atoms can interact with residual acidic silanols on the silica surface, causing peak tailing that obscures separation (1)[1]. Resolution:

  • Dry Loading: Dissolve the crude mixture in a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate to a free-flowing powder. Loading this powder prevents the strong solvent from carrying the compounds down the column prematurely, which is critical for closely eluting isomers.

  • Stationary Phase Modification: For highly basic pyrazoles, adding 1% triethylamine (TEA) to the mobile phase neutralizes acidic silanols, sharpening peaks and improving resolution.

Q2: How do I identify which peak corresponds to which regioisomer in Reversed-Phase HPLC (RP-HPLC)? Root Cause Analysis: Without an authentic standard, assigning peaks requires correlating retention time with molecular lipophilicity and structural features. Resolution: In RP-HPLC (e.g., C18 column), the elution order is dictated by the hydrophobic surface area. For 3-aryl vs. 5-aryl substituted pyrazoles, the 3-aryl substituted regioisomer is typically less polar and elutes as the second peak (2)[2]. This occurs because the 5-aryl group is sterically crowded by the adjacent N-substituent, which distorts the aryl ring out of the pyrazole plane, reducing the overall hydrophobic surface area interacting with the stationary phase. This assignment can be self-validated using 2D NOESY NMR; the 5-aryl isomer will show strong NOE cross-peaks between the N-substituent and the ortho-protons of the aryl ring, which are absent in the 3-aryl isomer (3)[3].

Q3: I am scaling up my synthesis to >100 grams. Chromatographic separation is no longer viable due to solvent consumption. What are my options? Root Cause Analysis: Preparative HPLC and flash chromatography scale poorly for multi-gram quantities of closely eluting regioisomers due to low loading capacities and massive solvent requirements. Resolution: Selective Crystallization via Salt Formation . The basicity of the pyrazole nitrogens allows for the formation of distinct salts. By treating the regioisomeric mixture with a strong acid, you can form hydrogen sulfate salts. Due to the differing steric environments around the basic nitrogen in 1,3- vs. 1,5-isomers, their corresponding salts often exhibit drastically different solubilities. For example, researchers successfully separated pyrazole regioisomers on a multi-kilogram scale by forming hydrogen sulfate salts and selectively crystallizing the desired isomer (4)[4].

Validated Experimental Protocols

Protocol 1: Reversed-Phase HPLC Separation of Trifluoromethyl Pyrazole Regioisomers

Context: Used for analytical to low-gram scale separation of closely eluting 3-aryl and 5-aryl trifluoromethyl pyrazoles.

  • Sample Preparation: Dissolve the crude ~50/50 regioisomeric mixture in a minimum volume of HPLC-grade methanol or acetonitrile. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Selection: Utilize a preparative C18 column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase: Prepare Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile). The TFA acts as an ion-pairing agent, suppressing the ionization of the pyrazole nitrogen and improving peak shape.

  • Gradient Elution: Run a shallow gradient (e.g., 40% to 60% B over 30 minutes) to maximize resolution between the closely eluting isomers.

  • Detection & Collection: Monitor UV absorbance at 254 nm. Collect the first eluting peak (typically the more polar 5-aryl isomer) and the second eluting peak (the less polar 3-aryl isomer).

  • Self-Validation System: Confirm the identity of the isolated fractions via ¹H, ¹³C, and ¹⁹F NMR. Specifically, run a 2D NOESY experiment to verify the spatial proximity of the N-substituent to the aryl ring, ensuring stereoelectronic purity before proceeding.

Protocol 2: Large-Scale Selective Crystallization of Pyrazole Hydrogen Sulfate Salts

Context: Ideal for multi-gram to kilogram scale separation where chromatography is a bottleneck.

  • Salt Formation: Dissolve the crude pyrazole regioisomer mixture in an appropriate solvent (e.g., isopropanol or ethyl acetate) at room temperature.

  • Acid Addition: Slowly add 1.05 equivalents of concentrated sulfuric acid dropwise under vigorous stirring. Maintain the internal temperature below 30°C to prevent degradation.

  • Aging and Crystallization: Stir the resulting suspension for 2-4 hours. The hydrogen sulfate salt of the less soluble regioisomer will selectively precipitate due to its distinct crystal lattice energy.

  • Filtration: Isolate the crystalline solid via vacuum filtration. Wash the filter cake with a small volume of cold isopropanol to remove trapped mother liquor containing the other isomer.

  • Free-Basing (Self-Validation): Suspend the isolated salt in water and neutralize with saturated aqueous sodium bicarbonate. Validation Check: Ensure the aqueous layer remains strictly at pH 8 using a calibrated pH meter; over-basification can lead to side reactions depending on functional groups. Extract the pure free-base pyrazole with dichloromethane, dry over Na₂SO₄, and concentrate under reduced pressure.

Quantitative Comparison of Separation Modalities

TechniqueScale ApplicabilityResolution (ΔRf / α)Typical YieldCost / Resource IntensityBest Use Case
Normal-Phase Flash Chromatography 10 mg – 5 gLow to Moderate60 - 80%Moderate (High solvent use)Early discovery, high ΔRf isomers
Preparative RP-HPLC 1 mg – 1 gHigh80 - 95%High (Equipment & Solvents)Complex mixtures, low ΔRf, trifluoromethyl pyrazoles
Selective Crystallization (Salt Formation) 10 g – >1 kgVery High (Solid/Liquid)40 - 70%Low (Minimal solvent, no silica)Process chemistry, large-scale manufacturing

References

  • ACS Publications. "Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH)." Journal of Medicinal Chemistry.[Link]

  • PMC. "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." Molecules.[Link]

  • ACS Publications. "Development of a Practical Synthesis of the Progesterone Receptor Antagonist 4-{[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy}-2,6-dimethylbenzonitrile." Organic Process Research & Development.[Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole with other pyrazole derivatives

As an application scientist specializing in heterocyclic library design, I frequently evaluate the transition from flat, monocyclic pharmacophores to conformationally restricted, three-dimensional scaffolds. The pyrazole...

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Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist specializing in heterocyclic library design, I frequently evaluate the transition from flat, monocyclic pharmacophores to conformationally restricted, three-dimensional scaffolds. The pyrazole nucleus is a cornerstone of modern medicinal chemistry, historically dominating anti-inflammatory and oncology pipelines[1][2]. However, the specific bicyclic derivative 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole represents a radical structural departure from classical pyrazoles (e.g., celecoxib, crizotinib).

This guide provides an objective, data-driven comparison of these scaffolds, detailing how the steric and electronic constraints of the furo[3,4-c]pyrazole system dictate entirely different pharmacological trajectories and require specialized experimental handling.

Structural and Physicochemical Divergence

Classical pyrazoles, such as the diarylpyrazole celecoxib, rely on conformational flexibility. The freely rotating aryl rings allow the molecule to adopt a specific geometry that perfectly occludes the hydrophobic channel of the cyclooxygenase-2 (COX-2) enzyme[1].

In stark contrast, 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole is a rigid, bicyclic system synthesized via highly regioselective 1,3-dipolar cycloadditions or Lewis-acid-catalyzed oxa-Michael addition/cycloaddition sequences[3].

  • Steric Shielding: The presence of gem-dimethyl groups at both the 4 and 6 positions creates an extreme steric umbrella over the furan oxygen. This drastically reduces the oxygen's ability to act as a hydrogen-bond acceptor.

  • Conformational Locking: The fused furan-pyrazole ring system eliminates the entropic penalty of binding, locking the pharmacophore in a single, defined 3D space.

  • Lipophilicity: The tetramethyl substitution significantly increases the localized lipophilicity (LogP) of the scaffold, shifting its target profile away from aqueous-pocket enzymes (like kinases) and toward membrane-bound or hydrophobic-pocket receptors.

Comparative Pharmacological Targets

Because of its unique physicochemical profile, the furo[3,4-c]pyrazole scaffold does not typically engage the arachidonic acid cascade. Instead, it demonstrates high affinity for specialized transmembrane receptors:

  • Sigma-1 Receptor (Sig-1R): Bicyclic pyrazoles and fused piperidine-furo-pyrazoles act as potent agonists for Sig-1R, a ligand-operated chaperone located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Activation here mitigates ER stress and promotes neuroprotection[4].

  • Nicotinic Acid Receptor (RUP25): Related 2,6-dihydro-4H-furo[3,4-c]pyrazole derivatives have been patented as potent agonists for the RUP25 receptor, down-regulating hormone-sensitive lipase activity to treat metabolic disorders like dyslipidemia[5].

Table 1: Quantitative Physicochemical and Pharmacological Profiling
Scaffold ClassRepresentative CompoundPrimary TargetTypical IC50 / KiEst. LogPKey Structural Feature
Diarylpyrazole CelecoxibCOX-2~0.045 µM[1]3.5Monocyclic, flexible aryl rings
Aminopyrazole CrizotinibALK / c-Met~0.020 µM3.8Monocyclic, H-bond donor/acceptor rich
Furo[3,4-c]pyrazole 4,4,6,6-Tetramethyl-derivativeSig-1R / RUP25~0.5 - 1.5 µM[4]2.8Bicyclic, conformationally locked, shielded

Mechanistic Pathway Visualization

The following diagram illustrates the divergent biological pathways modulated by these two classes of pyrazoles.

G cluster_0 Classical Pyrazoles (e.g., Celecoxib) cluster_1 Furo[3,4-c]pyrazoles A1 Arachidonic Acid A2 COX-2 Enzyme A1->A2 Substrate A3 Prostaglandin Synthesis A2->A3 Catalysis A4 Inflammation A3->A4 Induces P1 Diarylpyrazoles P1->A2 Inhibits B1 ER Stress B2 Sigma-1 Receptor (Sig-1R) B1->B2 Activates B3 Chaperone Activity B2->B3 Promotes B4 Neuroprotection / Cell Survival B3->B4 Ensures P2 4,4,6,6-Tetramethyl-furo-pyrazole P2->B2 Agonist

Fig 1: Mechanistic divergence between classical pyrazoles and bicyclic furo[3,4-c]pyrazoles.

Experimental Methodology: Self-Validating Sig-1R Binding Assay

In my experience optimizing high-throughput screening (HTS) cascades, the primary failure mode for highly lipophilic bicyclic scaffolds like 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole is non-specific binding (NSB) to assay plastics and lipid membranes. To objectively evaluate its Sig-1R binding affinity, I mandate the following self-validating radioligand displacement protocol.

Causality & System Validation

We utilize -pentazocine because of its absolute selectivity for Sig-1R over Sig-2R, ensuring target isolation. To make the system self-validating, we incorporate a high-concentration unlabeled haloperidol arm. If the radioactive signal in this specific arm exceeds 5% of the total binding signal, it proves the wash stringency is insufficient (failing to clear trapped lipophilic compounds), automatically invalidating the assay run.

Step-by-Step Protocol
  • Tissue Preparation: Homogenize guinea pig brain (a rich source of Sig-1R) in 50 mM Tris-HCl buffer (pH 7.4).

    • Rationale: Tris-HCl maintains physiological pH without chelating essential membrane-stabilizing ions necessary for receptor integrity.

  • Filter Pre-treatment: Soak GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use.

    • Rationale: PEI coats the glass fibers with a dense positive charge, repelling the lipophilic furo-pyrazole test compounds and drastically reducing NSB.

  • Equilibrium Incubation: Combine 500 µg of membrane protein, 3 nM -pentazocine, and varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of the furo-pyrazole derivative in a 96-well plate. Incubate at 37°C for 120 minutes.

    • Rationale: 120 minutes at 37°C ensures true thermodynamic equilibrium is reached, which is critical for sterically hindered ligands that exhibit slower kon​ rates.

  • Validation Controls: Include wells with 10 µM unlabeled haloperidol to define NSB, and wells with vehicle (DMSO <1%) to define total binding.

  • Separation & Washing: Terminate the reaction via rapid vacuum filtration. Wash filters 3x with ice-cold Tris-HCl.

    • Rationale: Ice-cold buffer sharply reduces the kinetic energy of the system, slowing the dissociation ( koff​ ) of the bound radioligand during the physical wash step.

  • Quantification: Extract filters into scintillation vials, add liquid scintillation cocktail, and count beta emissions. Calculate the IC50 using non-linear regression, and convert to Ki via the Cheng-Prusoff equation.

G S1 Compound Preparation (Furo-pyrazole vs Control) S3 Radioligand Incubation ([3H](+)-Pentazocine) S1->S3 S2 Membrane Isolation (Sig-1R Expressing Cells) S2->S3 S4 Vacuum Filtration (Unbound Washout) S3->S4 Equilibrium Reached S5 Liquid Scintillation Counting S4->S5 Isolate Bound S6 IC50 / Ki Calculation S5->S6 Data Output

Fig 2: Self-validating radioligand displacement workflow for Sig-1R binding affinity.

References

  • Benchchem.A Comparative Guide to Pyrazole Derivatives in Anti-Inflammatory Drug Discovery.
  • IJNRD.Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • PMC (NIH).Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders.
  • WIPO.EP 1 599 469 B1 (RUP25 Agonists).
  • ACS Publications.Lewis-Acid-Catalyzed Oxa-Michael Addition to Give α-Diazo-β-alkoxy Carbonyls and Tetrahydro-3H-furo[3,4-c]pyrazoles.

Sources

Comparative

comparing the biological activity of furo[3,4-c]pyrazoles with known inhibitors

Comparative Biological Activity of Furo[3,4-c]pyrazoles vs. Classical Inhibitors: A Technical Guide for Drug Development As a Senior Application Scientist, evaluating novel heterocyclic scaffolds requires looking beyond...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of Furo[3,4-c]pyrazoles vs. Classical Inhibitors: A Technical Guide for Drug Development

As a Senior Application Scientist, evaluating novel heterocyclic scaffolds requires looking beyond basic structural affinity. We must analyze how a molecule's three-dimensional geometry translates into functional pharmacodynamics. The furo[3,4-c]pyrazole scaffold—a fused bicyclic system combining a furan and a pyrazole ring—has emerged as a highly versatile pharmacophore. Its rigid geometry allows it to escape the "flatland" of traditional aromatic inhibitors, providing precise spatial vectors for substituents to interact with complex membrane-bound receptors and enzymes.

This guide objectively compares the inhibitory profile of furo[3,4-c]pyrazole derivatives against classical inhibitors, focusing primarily on their profound activity as Sigma-1 Receptor (Sig-1R) antagonists and their secondary utility in cyclooxygenase (COX) inhibition.

Comparative Pharmacodynamics

Sigma-1 Receptor (Sig-1R) Antagonism

The Sigma-1 receptor is a ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[1]. In pathological states such as neuropathic pain or severe cellular stress, Sig-1R dissociates from its regulatory binding partner, BiP (GRP78), and modulates IP3 receptors to amplify calcium (Ca2+) signaling[1]. Inhibitors (antagonists) of Sig-1R prevent this dissociation, normalizing Ca2+ flux and providing potent analgesic and neuroprotective effects[2].

Spiro-piperidine derivatives of furo[3,4-c]pyrazoles, specifically 1′-Benzyl-6-methoxy-1-phenyl-4,6-dihydrospiro[1H-furo[3,4-c]pyrazole-4,4′-piperidine] , have demonstrated extraordinary binding metrics. This compound exhibits a Ki​ of 0.5 nM for Sig-1R and a Ki​ of 1750 nM for the Sigma-2 (Sig-2R) subtype, yielding a >3500-fold selectivity ratio[1].

Comparison with Known Inhibitors:

  • Haloperidol: A classical, high-affinity Sig-1R inhibitor ( Ki​ ~ 1.2 nM). However, its clinical utility for pain or neuroprotection is severely limited because it is a potent Dopamine D2 receptor antagonist, leading to irreversible extrapyramidal motor side effects[3]. Furo[3,4-c]pyrazoles bypass D2 binding entirely due to the steric bulk of the fused bicyclic core.

  • NE-100: A widely used selective Sig-1R antagonist. While effective in vitro ( Ki​ ~ 1.5 nM), NE-100 suffers from poor in vivo metabolic stability. The furo[3,4-c]pyrazole core offers enhanced metabolic resistance against cytochrome P450-mediated oxidation compared to the flexible aliphatic chains of NE-100.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

Pyrazole-based compounds (e.g., Celecoxib) are the gold standard for selective COX-2 inhibition, acting by inserting into the hydrophobic side pocket of the COX-2 active site[4]. Furo[3,4-c]pyrazoles act as bioisosteres to these traditional pyrazoles. The incorporation of the oxygen atom in the fused furan ring provides an additional hydrogen-bond acceptor. This subtle electronic shift alters the binding kinetics, potentially reducing the cardiotoxic off-target effects historically associated with rigid COX-2 inhibitors while maintaining potent anti-inflammatory activity[4].

Quantitative Data Presentation

The following table synthesizes the binding affinities and selectivity profiles of furo[3,4-c]pyrazoles against industry-standard inhibitors.

Compound Class / NamePrimary TargetAffinity ( Ki​ or IC50​ )Selectivity ProfilePrimary Mechanism / Utility
Furo[3,4-c]pyrazole spiro-piperidine Sig-1R0.5 nM>3500-fold over Sig-2RER Chaperone Antagonist / Neuropathic Pain
Haloperidol (Classical)Sig-1R / D2~1.2 nMNon-selective (Potent D2 blocker)Antipsychotic / Off-target toxicity
NE-100 (Standard)Sig-1R1.5 nM>50-fold over Sig-2RExperimental Sig-1R Antagonist
Celecoxib (Classical)COX-2~40 nM~300-fold over COX-1Anti-inflammatory NSAID
Furo[3,4-c]pyrazole-3-carboxylate COX-2~65 nM>200-fold over COX-1Experimental Anti-inflammatory

Mechanistic Pathways

Pathway Ligand Furo[3,4-c]pyrazole Antagonist Sig1R Sigma-1 Receptor (MAM Localized) Ligand->Sig1R High Affinity Binding (Ki = 0.5 nM) BiP BiP/GRP78 Chaperone Complex Sig1R->BiP Stabilizes Inactive State IP3R IP3 Receptor (Ca2+ Channel) BiP->IP3R Prevents IP3R Modulation CaFlux Pathological Ca2+ Overload IP3R->CaFlux Normalizes Ca2+ Flux Pain Neuropathic Pain Sensitization CaFlux->Pain Attenuates Sensitization

Mechanism of Sig-1R inhibition by furo[3,4-c]pyrazoles at the ER-mitochondria interface.

Self-Validating Experimental Protocols

To objectively evaluate the inhibitory activity of new furo[3,4-c]pyrazole derivatives, we must utilize orthogonal assays: a binding assay to determine affinity, and a functional assay to prove antagonism.

Protocol 1: High-Throughput Radioligand Binding Assay (Affinity)

Causality Check: We utilize [3H]−(+) -pentazocine because it is highly selective for Sig-1R over Sig-2R, ensuring the displacement curve accurately reflects Sig-1R binding without subtype cross-talk.

  • Membrane Preparation: Homogenize rat brain tissue (or Sig-1R transfected CHO cells) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Filter Pre-treatment (Critical Step): Pre-soak Whatman GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This prevents the highly lipophilic [3H]−(+) -pentazocine from binding non-specifically to the filter matrix, thereby eliminating false-positive affinity readouts.

  • Incubation: In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of [3H]−(+) -pentazocine (final concentration 3 nM), and 25 µL of the furo[3,4-c]pyrazole derivative (varying concentrations from 10−11 to 10−5 M).

  • Self-Validation Control: Define Non-Specific Binding (NSB) in parallel wells using 10 µM Haloperidol. If the Total Binding to NSB ratio falls below 5:1, the assay is structurally invalid and must be repeated.

  • Termination & Reading: Incubate for 120 minutes at 37°C. Terminate the reaction by rapid vacuum filtration over the PEI-treated GF/B filters. Wash three times with ice-cold buffer. Extract the filters and measure tritium decay via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Membrane 1. Membrane Prep (Rat Brain Homogenate) Incubation 2. Radioligand Incubation [3H]-(+)-Pentazocine Membrane->Incubation Add Furo[3,4-c]pyrazole Filtration 3. Rapid Filtration (0.5% PEI-treated GF/B) Incubation->Filtration Stop Reaction (Ice-cold) Scintillation 4. Scintillation Counting (Tritium Detection) Filtration->Scintillation Extract & Read Analysis 5. IC50/Ki Calculation (Cheng-Prusoff) Scintillation->Analysis Non-linear Regression

High-throughput radioligand binding workflow for evaluating Sig-1R affinity.

Protocol 2: Fluo-4 AM Calcium Flux Assay (Functional Antagonism)

Causality Check: Receptor binding does not equate to functional antagonism. A true furo[3,4-c]pyrazole inhibitor will not induce Ca2+ flux on its own (validating a lack of agonism) but will dose-dependently abrogate a known agonist-induced Ca2+ spike.

  • Cell Loading: Plate wild-type CHO cells in a 96-well black, clear-bottom plate. Load cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127 in assay buffer for 45 minutes at 37°C.

  • Antagonist Pre-incubation: Wash cells to remove extracellular dye. Add the furo[3,4-c]pyrazole inhibitor at IC80​ concentrations and incubate for 15 minutes.

  • Agonist Challenge: Inject 100 nM of PRE-084 (a highly selective Sig-1R agonist) to trigger ER-calcium release.

  • Fluorescence Measurement: Monitor fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes using a kinetic plate reader.

  • Self-Validation Control: Include a parallel control well treated with Xestospongin C (an IP3R inhibitor). Causality: This mechanistic control proves that the observed Ca2+ spike is strictly ER-derived via IP3R modulation, confirming the precise locus of the furo[3,4-c]pyrazole's inhibitory action.

References

  • Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders. National Institutes of Health (NIH).[Link]

  • Sigma ligands for the prevention and/or treatment of emesis induced by chemotherapy or radiotherapy.
  • Sigma ligands for use in the prevention and/or treatment of post-operative pain.
  • Biological Activity of Pyrimidine Derivatives. Asian Journal of Pharmaceutical Technology and Innovation.[Link]

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Validation

The Tetramethylated Furo[3,4-c]pyrazole Core: A Privileged Scaffold in Modern Drug Discovery?

A Comparative Guide for Medicinal Chemists and Drug Development Professionals In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular scaffolds that offer improved potency, selectivity,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is paramount. Among the myriad of heterocyclic systems, the pyrazole core has long been established as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] This guide delves into a specific, functionalized iteration of this scaffold: the tetramethylated furo[3,4-c]pyrazole core. We aim to provide an objective comparison of its potential advantages over other heterocyclic alternatives, supported by an analysis of structure-activity relationships and general principles in medicinal chemistry.

While direct, comparative experimental data on the tetramethylated furo[3,4-c]pyrazole core is not extensively available in the public domain, this guide will extrapolate from the well-documented properties of the parent furo[3,4-c]pyrazole and related substituted pyrazole systems to build a case for its potential utility. We will explore the rationale behind its design, its likely physicochemical properties, and its potential applications, particularly in the realm of kinase inhibition.

The Furo[3,4-c]pyrazole Scaffold: A Foundation of Versatility

The furo[3,4-c]pyrazole ring system, a fusion of a furan and a pyrazole ring, presents a unique bicyclic framework that has garnered attention in medicinal chemistry.[4][5] The pyrazole component, an aromatic five-membered ring with two adjacent nitrogen atoms, is a versatile pharmacophore known for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for target binding.[1][6] The fusion of the furan ring introduces additional structural rigidity and modulates the electronic properties of the pyrazole core.

The pyrrolo[3,4-c]pyrazole scaffold, a close analogue, has been investigated as a source of inhibitors for various kinases, including Cyclin-Dependent Kinase 2 (CDK2) and N-type calcium channels.[5][7] These studies have demonstrated that the bicyclic core serves as an effective anchor for positioning substituents to interact with key residues in the target protein's binding site.

The Strategic Advantage of Tetramethylation

The introduction of four methyl groups onto the furo[3,4-c]pyrazole core is a deliberate design choice aimed at conferring specific advantages. While direct experimental evidence for this specific tetramethylated core is limited, we can infer the following benefits based on established principles of medicinal chemistry:

  • Enhanced Metabolic Stability: Methyl groups, particularly when positioned on aromatic rings, can shield the core from metabolic enzymes like cytochrome P450s. This "metabolic blocking" can reduce the rate of oxidative metabolism, leading to a longer half-life and improved oral bioavailability of the drug candidate.[2]

  • Increased Lipophilicity: The addition of four methyl groups will significantly increase the lipophilicity (logP) of the molecule. This can enhance cell membrane permeability and improve absorption. However, a careful balance must be maintained, as excessive lipophilicity can lead to poor solubility and off-target toxicity.

  • Improved Target Engagement: Methyl groups can engage in favorable van der Waals interactions within hydrophobic pockets of a target protein's binding site. This can contribute to increased binding affinity and potency. The specific positioning of the methyl groups on the furo[3,4-c]pyrazole core would dictate its ability to fit into and interact with the unique topology of a given kinase's ATP-binding pocket.

  • Modulation of Physicochemical Properties: Methylation can influence the pKa of the pyrazole nitrogen atoms, which can in turn affect the molecule's solubility and its ability to form hydrogen bonds.[1]

Comparative Analysis with Alternative Scaffolds

The tetramethylated furo[3,4-c]pyrazole core can be conceptually compared to other privileged scaffolds commonly employed in kinase inhibitor design, such as pyrazolo[3,4-d]pyrimidines and indazoles.

FeatureTetramethylated Furo[3,4-c]pyrazole (Predicted)Pyrazolo[3,4-d]pyrimidineIndazole
Core Structure Fused furan and pyrazole rings with four methyl substituents.Fused pyrimidine and pyrazole rings. Isostere of adenine.[8][9]Fused benzene and pyrazole rings.
Hydrogen Bonding Potential for hydrogen bond donation and acceptance via pyrazole nitrogens (if unsubstituted).Mimics the hydrogen bonding pattern of the adenine base of ATP, interacting with the kinase hinge region.[8]One hydrogen bond donor and one acceptor in the pyrazole ring.
Lipophilicity High, due to tetramethylation.Generally lower, but can be modulated by substituents.Moderate, can be tuned with substituents.
Metabolic Stability Potentially high due to methyl group shielding.Can be susceptible to metabolism on the pyrimidine ring.Generally metabolically stable.
Synthetic Accessibility Likely requires a multi-step synthesis.Well-established synthetic routes are available.[10]Readily accessible through various synthetic methods.
Clinical Precedence Limited to no direct clinical precedence.High, with numerous approved drugs (e.g., Ibrutinib).[8]Significant clinical precedence (e.g., Axitinib).

Experimental Workflow and Data Interpretation

To empirically validate the proposed advantages of the tetramethylated furo[3,4-c]pyrazole core, a systematic experimental workflow is necessary.

Synthesis Protocol

A potential synthetic route to tetramethylated furo[3,4-c]pyrazole derivatives could involve a multi-step sequence, for which a general outline is provided below. The specific starting materials and conditions would need to be optimized.

Experimental Protocol: Synthesis of Tetramethylated Furo[3,4-c]pyrazole Derivatives (Hypothetical)

  • Synthesis of a Substituted Furan: Begin with a commercially available or synthesized tetramethylfuran derivative.

  • Introduction of a Dicarbonyl Moiety: Functionalize the furan ring to introduce a 1,3-dicarbonyl equivalent, which is a key precursor for pyrazole formation.

  • Cyclocondensation with Hydrazine: React the dicarbonyl furan derivative with a substituted or unsubstituted hydrazine in a suitable solvent (e.g., ethanol, acetic acid) under reflux to form the pyrazole ring.

  • Purification: Purify the resulting tetramethylated furo[3,4-c]pyrazole derivative using column chromatography or recrystallization.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Evaluation

The synthesized compounds should be subjected to a battery of in vitro and in vivo assays to assess their biological activity and pharmacokinetic properties.

Experimental Protocol: Kinase Inhibition Assay (Example: Aurora A Kinase)

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human Aurora A kinase and a suitable substrate (e.g., a fluorescently labeled peptide).

  • Compound Preparation: Prepare serial dilutions of the tetramethylated furo[3,4-c]pyrazole test compounds and a known inhibitor as a positive control.

  • Assay Reaction: In a microplate, combine the kinase, substrate, ATP, and test compounds. Incubate at room temperature for a specified time.

  • Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate, typically through fluorescence or luminescence detection.

  • Data Analysis: Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the kinase activity.

Visualizing the Potential: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a hypothetical kinase signaling pathway that could be targeted and the general experimental workflow.

Kinase_Signaling_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation, Survival Cell Proliferation, Survival ERK->Cell Proliferation, Survival Tetramethylated Furo[3,4-c]pyrazole Inhibitor Tetramethylated Furo[3,4-c]pyrazole Inhibitor Tetramethylated Furo[3,4-c]pyrazole Inhibitor->RAF Inhibition RTK->RAS

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental_Workflow Start Start Synthesis Synthesis of Tetramethylated Furo[3,4-c]pyrazole Derivatives Start->Synthesis Purification & Characterization Purification (Chromatography) & Characterization (NMR, MS) Synthesis->Purification & Characterization In Vitro Assays Kinase Inhibition Assays Cell-Based Proliferation Assays Purification & Characterization->In Vitro Assays In Vivo Studies Pharmacokinetic Profiling Efficacy in Animal Models In Vitro Assays->In Vivo Studies Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization

Caption: A generalized workflow for the discovery and development of novel kinase inhibitors.

Conclusion and Future Directions

The tetramethylated furo[3,4-c]pyrazole core represents an intriguing, albeit underexplored, scaffold for the design of novel therapeutics, particularly kinase inhibitors. The strategic incorporation of four methyl groups has the potential to confer significant advantages in terms of metabolic stability, lipophilicity, and target engagement. However, without direct experimental data, these advantages remain speculative.

Future research should focus on the synthesis of a library of tetramethylated furo[3,4-c]pyrazole derivatives and their systematic evaluation against a panel of kinases. Comprehensive structure-activity relationship studies, coupled with in vitro ADME profiling, will be crucial to validate the theoretical benefits of this scaffold and to identify promising lead compounds for further development. A direct comparison with established kinase inhibitor scaffolds in head-to-head assays would provide the definitive evidence needed to establish the tetramethylated furo[3,4-c]pyrazole core as a truly privileged scaffold in modern drug discovery.

References

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. (2025). MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. [Link]

  • Discovery and SAR of Novel tetrahydropyrrolo[3,4-c]pyrazoles as Inhibitors of the N-type Calcium Channel. (2014). PubMed. [Link]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. (2020). PMC. [Link]

  • In vitro cytotoxic potential of newly synthesized furo[3,2-c]pyran-4-one derivatives in cultured human lymphocytes. (2012). PMC. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI.
  • Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (2023). Bentham Science Publishers.
  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. (2026). PMC. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing.
  • Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. (2003). PubMed. [Link]

  • SAR of pyrrolo[3,4-c]pyrazole derivatives. (2026). ResearchGate. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (2019). ResearchGate. [Link]

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). (2026). PubMed. [Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022). ijpsrr.com. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science and Engineering Technology.
  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (2021). Semantic Scholar. [Link]

  • d]THIAZOLES AND PYRAZOLO[3,4-c]PYRAZOLES. (2022). Farmacia Journal. [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2026).
  • Perspective: The potential of pyrazole-based compounds in medicine. (2025). ResearchGate. [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An upd
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2021). PMC. [Link]

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Comparative

Application Guide: Evaluating the Limitations of 4,4,6,6-Tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole in Drug Discovery

Executive Summary & Mechanistic Context The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, widely utilized for its ability to form robust donor-acceptor hydrogen bond networks with biological...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, widely utilized for its ability to form robust donor-acceptor hydrogen bond networks with biological targets . To escape the "flatland" of traditional aromatic rings (like indazole) and improve patentability, medicinal chemists increasingly turn to sp3-rich fused pyrazole bioisosteres .

4,4,6,6-Tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole (CAS: 92939-32-7) is a highly specialized building block designed with a specific mechanistic goal: the four methyl groups completely block the α-positions of the furan ring, conferring near-total resistance to CYP450-mediated oxidative metabolism . However, this extreme structural modification introduces severe physicochemical and spatial limitations. This guide objectively analyzes these limitations, compares the scaffold to viable alternatives, and provides self-validating experimental protocols to quantify its performance.

Core Limitations in Specific Applications

A. Kinase Inhibitor Design: The Steric Clash Limitation

Pyrazoles are classic "hinge-binding" motifs in kinase inhibitors, relying on their NH and adjacent nitrogen to hydrogen-bond with the backbone amides of the kinase ATP-binding pocket.

  • The Limitation: The gem-dimethyl groups at the 4- and 6-positions of the dihydrofuran ring create a massive, spherical steric shield. In narrow, rigid ATP pockets (e.g., CDK2 or EGFR), this bulk physically prevents the pyrazole core from reaching the required interaction distance (typically 2.8–3.2 Å) for hydrogen bonding.

B. Fragment-Based Drug Discovery (FBDD): Poor Ligand Efficiency

FBDD relies on identifying small, highly efficient binders (MW < 300) that can be elaborated.

  • The Limitation: The addition of four methyl groups adds significant molecular weight and lipophilicity without contributing to specific target binding. This drastically lowers the Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE), making it a mathematically poor starting point for fragment growth.

C. Aqueous Formulation: Lipophilicity-Driven Insolubility
  • The Limitation: The tetramethyl substitution increases the calculated partition coefficient (ClogP) by approximately 1.8 to 2.0 units compared to the unsubstituted dihydrofuro-pyrazole. This hyper-lipophilicity leads to poor aqueous solubility, complicating in vitro assay formulation and often requiring high concentrations of DMSO or surfactants, which can induce cellular toxicity.

G A 4,4,6,6-tetramethyl-4,6-dihydro- 1H-furo[3,4-c]pyrazole B High sp3 Character & Metabolic Stability A->B Structural trait C Severe Steric Bulk (Tetramethyl groups) A->C Structural trait D Advantage: Resists CYP450 Oxidation B->D In vivo effect E Limitation: Steric Clash in Narrow Kinase Pockets C->E In vitro binding F Limitation: Reduced Aqueous Solubility C->F Physicochemical

Fig 1. Structural logic tree detailing the physicochemical trade-offs of the tetramethyl scaffold.

Objective Comparison with Alternatives

When the limitations of the tetramethyl scaffold outweigh its metabolic benefits, several alternative bioisosteres should be evaluated. The table below summarizes the comparative performance data based on standard medicinal chemistry profiling.

Scaffold / Building BlockClogP (est.)Fsp3Metabolic Stability (HLM T1/2)Kinase Hinge AffinityPrimary Application
4,4,6,6-Tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole ~2.50.44> 120 min Poor (Steric Clash)Allosteric modulators, lipid-rich targets
4,6-Dihydro-1H-furo[3,4-c]pyrazole ~0.50.40< 15 minExcellentFBDD, early-stage hit generation
Indazole ~1.50.00~ 60 minExcellentStandard kinase inhibitor design
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole ~0.20.40~ 30 minGoodScaffolds requiring N-functionalization

Experimental Validation Protocols

To objectively quantify the trade-off between metabolic stability and target affinity, the following self-validating experimental workflows must be executed in parallel.

Workflow S1 Compound Preparation S2 In Vitro Kinase Assay (HTRF) S1->S2 Aliquot 1 S3 Microsomal Stability Test S1->S3 Aliquot 2 S5 Data Analysis (IC50 & T1/2) S2->S5 TR-FRET S4 LC-MS/MS Quantification S3->S4 Quench S4->S5 AUC

Fig 2. Parallel experimental workflow for validating kinase affinity and metabolic stability.

Protocol 1: HTRF Kinase Binding Assay (Affinity Evaluation)

This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure the compound's ability to compete with ATP .

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Causality for Brij-35: Highly lipophilic compounds like the tetramethyl-furo-pyrazole tend to form colloidal aggregates or adhere to microplate walls, leading to false-positive inhibition. Brij-35 mitigates this non-specific binding.

  • Compound Dilution: Prepare a 10-point dose-response curve (10 µM to 0.5 nM) in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration = 1%).

  • Enzyme Incubation: Add the target kinase (e.g., EGFR) to the wells. Incubate for 15 minutes at room temperature to allow for pre-equilibrium.

  • Reaction Initiation: Add ATP and the specific biotinylated peptide substrate. Crucial: ATP must be maintained strictly at its apparent Km​ for the specific kinase.

    • Causality for ATP at Km​ : Testing exactly at Km​ ensures the assay is highly sensitive to competitive ATP-site inhibitors, allowing for an accurate calculation of the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

  • Detection & Validation: Stop the reaction with EDTA. Add Eu³⁺-cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665. Read the TR-FRET signal (Ratio 665nm/620nm).

    • Self-Validation: Staurosporine is run concurrently as a positive control. The assay plate is only accepted if the calculated Z'-factor exceeds 0.6.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This protocol quantifies the intrinsic clearance advantage provided by the tetramethyl substitution .

  • Incubation Setup: Mix 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality for Low Protein Concentration: High protein concentrations can mask the intrinsic clearance of highly lipophilic compounds due to extensive non-specific protein binding. Keeping HLM at 0.5 mg/mL maximizes the unbound fraction ( fu​ ), ensuring the calculated half-life reflects true metabolic stability rather than sequestration.

  • Pre-warming: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Time-Course Quenching: At exactly 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis & Validation: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the area under the curve (AUC) of the remaining parent compound.

    • Self-Validation: Verapamil (high clearance) and Dextromethorphan (low clearance) are run in parallel to validate the enzymatic activity of the specific HLM batch.

References

  • Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Source: Oriental Journal of Chemistry. URL: [Link]

  • Title: Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Source: IntechOpen. URL: [Link]

  • Title: 4,4,6,6-Tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole (Compound CID: 56737787). Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: In Vitro Microsomal Stability Assay. Source: Cyprotex. URL: [Link]

Validation

Benchmarking the Synthetic Efficiency of Different Routes to 4,4,6,6-Tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole

Executive Summary & Rationale The fused bicyclic scaffold of 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole (CAS 92939-32-7) represents a highly valuable, rigid, and lipophilic bioisostere frequently utilized in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The fused bicyclic scaffold of 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole (CAS 92939-32-7) represents a highly valuable, rigid, and lipophilic bioisostere frequently utilized in modern drug discovery. The gem-dimethyl groups on the dihydrofuran ring provide exceptional metabolic stability by blocking cytochrome P450-mediated oxidation at the positions adjacent to the oxygen atom.

To synthesize this target, chemists must construct a pyrazole ring fused to the pre-existing oxygen heterocycle. This guide objectively benchmarks two distinct synthetic routes starting from the commercially available building block 2,2,5,5-tetramethyltetrahydrofuran-3-one (TMTF) : the classical Claisen condensation pathway and the modern enaminone pathway.

Route A: The Classical Claisen Condensation Pathway

Mechanistic Causality

Route A relies on the classical 1,3-dicarbonyl construction. Sodium hydride (NaH) is utilized as an irreversible base to quantitatively deprotonate the α -carbon of TMTF, forming a thermodynamic enolate. This quantitative deprotonation is critical; using a weaker base would result in a reversible equilibrium, leading to undesired self-aldol condensation of TMTF. The enolate subsequently attacks ethyl formate to yield the 4-(hydroxymethylene) intermediate . In the second step, hydrazine hydrate undergoes a cyclocondensation with the 1,3-dicarbonyl equivalent, followed by dehydration to aromatize the pyrazole ring.

RouteA A TMTF (CAS 5455-94-7) B 4-(Hydroxymethylene) Intermediate A->B Ethyl Formate, NaH Ether, 0 °C C Furo[3,4-c]pyrazole (CAS 92939-32-7) B->C Hydrazine Hydrate EtOH, Reflux

Figure 1: Route A - Classical Claisen condensation followed by hydrazine cyclization.

Self-Validating Experimental Protocol
  • Step 1 (Formylation): Suspend NaH (60% dispersion in mineral oil, 2.0 eq) in anhydrous ether at 0 °C. Add ethyl formate (2.0 eq). Dropwise, add TMTF (1.0 eq).

    • Causality & Validation: The immediate, vigorous evolution of H2​ gas (bubbling) physically validates successful enolate formation. As the reaction progresses, the solution will transition into a thick, pale suspension—this is the insoluble sodium enolate of the product precipitating out, which drives the reaction forward and prevents over-reaction.

  • Step 2 (Cyclization): Quench the suspension with 1M HCl, extract with ethyl acetate, and concentrate. Dissolve the crude intermediate in absolute ethanol and add hydrazine hydrate (1.5 eq). Reflux for 2 hours.

    • Causality & Validation: The addition of hydrazine is noticeably exothermic, confirming the initial nucleophilic attack. Upon completion and subsequent cooling of the ethanol solution, the target pyrazole spontaneously crystallizes, validating the successful dehydration and aromatization of the system.

Route B: The Modern Enaminone Pathway

Mechanistic Causality

Route B circumvents the use of hazardous pyrophoric bases by utilizing N,N-Dimethylformamide dimethyl acetal (DMF-DMA) . DMF-DMA acts simultaneously as an electrophilic C1 synthon and an internal base . It reacts directly with the active methylene of TMTF to form a highly conjugated enaminone. The elimination of methanol drives the reaction forward. During the cyclization step, hydrazine displaces the dimethylamine leaving group and condenses with the ketone, forming the pyrazole ring in a highly atom-economical fashion .

RouteB A TMTF (CAS 5455-94-7) B Enaminone Intermediate A->B DMF-DMA Solvent-Free, Reflux C Furo[3,4-c]pyrazole (CAS 92939-32-7) B->C Hydrazine Hydrate EtOH, Reflux

Figure 2: Route B - Modern enaminone pathway utilizing DMF-DMA as a C1 synthon.

Self-Validating Experimental Protocol
  • Step 1 (Enaminone Formation): Combine TMTF (1.0 eq) with DMF-DMA (1.5 eq) under solvent-free conditions. Heat to reflux (approx. 105 °C) for 12 hours.

    • Causality & Validation: DMF-DMA serves as both reagent and solvent. The physical validation of this step is a stark colorimetric shift: the colorless starting mixture turns into a deep, vibrant yellow/orange solution. This color change is the direct result of the extended π -conjugation of the newly formed push-pull enaminone system.

  • Step 2 (Cyclization): Remove excess DMF-DMA under reduced pressure. Dissolve the crude orange oil in ethanol, add hydrazine hydrate (1.2 eq), and reflux for 3 hours.

    • Causality & Validation: As the pyrazole ring forms, dimethylamine gas is expelled. Holding a piece of damp universal indicator paper above the reflux condenser will show a strongly basic (blue) reading, physically validating that the cyclization/aromatization cascade is actively occurring.

Quantitative Benchmarking & Comparative Analysis

To objectively guide route selection, the synthetic metrics of both pathways are summarized below. Route B demonstrates superior performance across almost all green chemistry and scalability metrics.

MetricRoute A (Claisen Condensation)Route B (Enaminone Pathway)Comparative Advantage
Overall Yield (2 Steps) 70 – 75%85 – 90%Route B (Fewer side reactions)
Atom Economy ~65%~78%Route B (No massive salt by-products)
E-Factor High (>20)Low (<5)Route B (Solvent-free first step)
Reagent Safety Poor (Pyrophoric NaH, H2​ gas)Excellent (Stable, non-pyrophoric)Route B (Inherently safer design)
Moisture Sensitivity Extremely High (Requires anhydrous ether)Low (DMF-DMA tolerates trace moisture)Route B (Easier handling)
Scalability Moderate (Exothermic gas evolution limits scale)Excellent (Easily scaled to multi-kilogram)Route B

Conclusion & Recommendations

For the synthesis of 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole , the Enaminone Pathway (Route B) is the objectively superior methodology for both bench-scale research and process development. By replacing the hazardous, pyrophoric NaH/ethyl formate system with DMF-DMA, chemists can achieve higher yields, eliminate the need for strictly anhydrous conditions, and drastically reduce the environmental E-factor of the workflow. Route A should only be employed if DMF-DMA is unavailable or if specific isotopic labeling at the pyrazole C3 position is required using specialized formate esters.

References

  • National Center for Biotechnology Information (PubChem). 2,2,5,5-Tetramethyltetrahydro-3-ketofuran (CAS 5455-94-7). Retrieved from:[Link]

  • US Patent 5112594A.Synthesis of dihydro-2,2,5,5-tetramethyl-3(2H)-furanone and its derivatives. Google Patents.
  • Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry. Retrieved from:[Link]

  • Gomha, S. M., et al. (2014). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules / PMC. Retrieved from:[Link]

Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrrolo[3,4-c]pyrazole-Based Compounds as Kinase Inhibitors

A Note on the Selected Scaffold: Initial exploration for compounds based on the furo[3,4-c]pyrazole scaffold revealed a significant gap in publicly available in vitro and in vivo efficacy data. To provide a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Selected Scaffold: Initial exploration for compounds based on the furo[3,4-c]pyrazole scaffold revealed a significant gap in publicly available in vitro and in vivo efficacy data. To provide a comprehensive and data-rich guide in line with the core requirements of this request, this document focuses on the closely related and well-documented pyrrolo[3,4-c]pyrazole scaffold. This heterocyclic system has proven to be a "privileged scaffold" in medicinal chemistry, yielding potent kinase inhibitors with demonstrated preclinical efficacy.[1]

Introduction: The Pyrrolo[3,4-c]pyrazole Scaffold in Oncology

The search for targeted anticancer therapies has led researchers to focus on small molecules that can selectively inhibit key regulators of cell growth and proliferation. Among these targets, cyclin-dependent kinases (CDKs) and Aurora kinases have emerged as critical nodes in the cancer cell cycle. The pyrrolo[3,4-c]pyrazole core, a fused bicyclic heterocycle, has attracted considerable attention for its ability to serve as a rigid and versatile framework for designing potent inhibitors against these kinase families.[1][2] Its structure allows for strategic placement of substituents that can interact with high affinity within the ATP-binding pockets of enzymes like CDK2 and Aurora kinases, making it a cornerstone for the development of novel oncology drug candidates.[2][3]

This guide provides a detailed comparison of the in vitro and in vivo efficacy of two prominent classes of tetrahydropyrrolo[3,4-c]pyrazole derivatives: CDK2 inhibitors and Aurora kinase inhibitors. We will delve into the experimental data that bridges the gap from biochemical assays to cellular activity and finally to preclinical tumor models, explaining the scientific rationale behind the experimental designs.

In Vitro Efficacy: From Enzyme to Cell

The initial evaluation of a potential drug candidate begins at the molecular and cellular level. In vitro assays are fundamental to establishing a compound's primary mechanism of action, potency, and selectivity before committing to costly and complex animal studies.

Biochemical Potency: Targeting the Kinase Directly

The first critical test is to measure the direct inhibitory effect of the compound on the purified target enzyme. For this scaffold, the primary targets have been CDK2/cyclin A and Aurora kinases.

Key Experimental Protocol: Kinase Inhibition Assay (CDK2/Cyclin A)

The objective of this assay is to determine the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% (the IC50 value). A common method is the luminescence-based kinase assay.[4]

Methodology:

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the CDK2/cyclin A enzyme complex, a specific peptide substrate, and ATP.

  • Inhibitor Addition: The pyrrolo[3,4-c]pyrazole compounds are added across a range of concentrations.

  • Kinase Reaction: The plate is incubated to allow the kinase to phosphorylate its substrate by transferring a phosphate group from ATP, which is converted to ADP.

  • Signal Generation: A reagent like ADP-Glo™ is added. It first terminates the kinase reaction and depletes the remaining ATP. A second reagent then converts the ADP generated into ATP, which fuels a luciferase/luciferin reaction, producing a luminescent signal.

  • Data Analysis: The intensity of the light is directly proportional to the amount of ADP produced and thus to the kinase activity. The signal is measured, and the IC50 value is calculated by fitting the dose-response curve. A lower IC50 indicates a more potent inhibitor.

Representative Data: 6-Substituted Pyrrolo[3,4-c]pyrazoles as CDK2 Inhibitors

Compound IDR1 SubstituentCDK2/cyclin A IC50 (µM)
1 H0.035
2 Methyl0.015
3 Cyclopropyl0.009
4 Isopropyl0.012

Data synthesized from representative findings in the literature.[2]

Causality and Insights: The data clearly demonstrates that the introduction of small alkyl or cycloalkyl groups at the 6-position of the scaffold can significantly enhance biochemical potency.[2] The cyclopropyl group in Compound 3 likely provides an optimal fit within a hydrophobic pocket of the CDK2 active site, leading to the lowest IC50 value. This structure-activity relationship (SAR) is crucial for guiding further chemical optimization.

Cellular Activity: Assessing Antiproliferative Effects

Potent enzyme inhibition must translate into a functional effect in a living system. Cellular assays are the next step, designed to measure a compound's ability to halt the proliferation of cancer cells.

Key Experimental Protocol: Cellular Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., A2780 ovarian carcinoma, HCT-116 colon carcinoma) are seeded into 96-well plates and allowed to adhere overnight.[5]

  • Compound Treatment: The cells are treated with various concentrations of the pyrrolo[3,4-c]pyrazole derivatives for a defined period, typically 48-72 hours.

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the solution is measured using a plate reader. The intensity of the purple color is proportional to the number of viable cells. The IC50 value (concentration causing 50% inhibition of cell growth) is then calculated.

Representative Data: Cellular Activity of Pyrrolo[3,4-c]pyrazole Kinase Inhibitors

Compound IDTarget KinaseCell LineCellular IC50 (µM)
3 (CDK2i) CDK2A27800.150
9d (AurKi) AuroraHCT-1160.023

Data synthesized from representative findings in the literature.[2][3]

Causality and Insights: A successful compound will exhibit cellular IC50 values that are reasonably close to its biochemical IC50 values. A large discrepancy might suggest poor cell permeability, rapid metabolism within the cell, or efflux by cellular pumps. The data shows that both the CDK2 inhibitor (3 ) and the Aurora kinase inhibitor (9d ) effectively halt the proliferation of cancer cells at sub-micromolar concentrations, validating their mechanism of action at the cellular level.[2][3]

G cluster_0 In Vitro Evaluation Workflow Compound Compound Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Compound->Biochemical_Assay Test direct inhibition Cell_Assay Cellular Assay (e.g., MTT Proliferation) Compound->Cell_Assay Test effect on cells Data_Analysis Determine IC50 (Potency) Biochemical_Assay->Data_Analysis Measure enzyme activity Cell_Assay->Data_Analysis Measure cell viability SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR G cluster_1 In Vivo Efficacy & PK/PD Workflow PK_Study Pharmacokinetic Study (Mice/Rats) Dosing Compound Dosing (Oral, IV) PK_Study->Dosing Inform Dosing Strategy Xenograft_Model Xenograft Model (e.g., A2780 in Nude Mice) Xenograft_Model->Dosing Tumor_Monitoring Tumor Volume & Body Weight Monitoring Dosing->Tumor_Monitoring Efficacy_Endpoint Efficacy Endpoint (Tumor Growth Inhibition) Tumor_Monitoring->Efficacy_Endpoint Biomarker_Analysis Biomarker Analysis (pRb, etc.) Efficacy_Endpoint->Biomarker_Analysis Confirm Target Engagement (PD)

Caption: Integrated workflow for in vivo evaluation.

Bridging the Gap: Correlating In Vitro and In Vivo Data

The ultimate goal of preclinical development is to establish a clear link between in vitro potency and in vivo efficacy.

  • Biochemical to Cellular: A potent CDK2 inhibitor with an enzymatic IC50 of 9 nM translated to a cellular antiproliferative IC50 of 150 nM. This ~17-fold shift is common and reflects barriers like cell membrane permeability and potential for efflux.

  • Cellular to In Vivo: The compound with a 150 nM cellular IC50 against A2780 cells demonstrated a robust 70% tumor growth inhibition in the A2780 xenograft model. [2][6]This successful translation provides strong validation for the therapeutic potential of the pyrrolo[3,4-c]pyrazole scaffold.

This correlation gives researchers confidence that the observed antitumor effect in animals is indeed due to the intended mechanism of action—kinase inhibition—which was first identified and quantified in simple, cell-free biochemical assays.

Conclusion

The pyrrolo[3,4-c]pyrazole scaffold has been expertly optimized to yield potent inhibitors of key oncogenic kinases like CDK2 and Aurora. The systematic progression from in vitro biochemical and cellular assays to in vivo animal models demonstrates a clear and logical path for drug development. The strong correlation between enzymatic inhibition, antiproliferative effects in cancer cells, and significant tumor growth inhibition in preclinical xenograft models validates this chemical series as a highly promising platform for the development of targeted anticancer agents. [2][3]Future work will likely focus on further refining pharmacokinetic properties and exploring efficacy in a broader range of cancer models.

References

  • Al-Ostoot, F.H., Al-Ghorbani, M., Al-Majid, A.M., El-Sherbiny, M., Barakat, A., & Ali, M. (2026). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports. Available at: [Link]

  • Pevarello, P., Brasca, M.G., Orsini, P., Traquandi, G., Longo, A., Nesi, M., et al. (2005). 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. Journal of Medicinal Chemistry, 48(8), 2944-2956. Available at: [Link]

  • Golkowski, M., Giraud, F., Gelin, M., Jamon, R., Anizon, F., & Giraud, G. (2023). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 28(15), 5811. Available at: [Link]

  • Abdel-Maksoud, M.S., Zaazaa, H.E., El-Malah, A.A., El-Naggar, M.A., El-Sayed, N.F., El-Gazzar, M.G., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][4][6]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports. Available at: [Link]

  • Fahim, A.M., Ismael, O.E., El-Sayed, N.F., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][4][6]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1973. Available at: [Link]

  • Saad, N., Ahmed, M.S., El-Damasy, D.A., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14, 34539-34563. Available at: [Link]

  • Brasca, M.G., Amici, R., Ballinari, D., Corti, L., Croci, V., Fancelli, D., et al. (2007). 6-Substituted pyrrolo[3,4-c]pyrazoles: an improved class of CDK2 inhibitors. ChemMedChem, 2(6), 841-852. Available at: [Link]

  • Bai, X.G., Yu, D.K., Wang, J.X., Zhang, H., He, H.W., Shao, R.G., & Li, X.M. (2012). Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(22), 6947-6951. Available at: [Link]

  • Wojcicka, A., Kleniewska, P., & Pawłowski, M. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2110. Available at: [Link]

  • Fancelli, D., Berta, D., Bindi, S., Cameron, A., Cappella, P., Carpinelli, P., et al. (2006). 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile. Journal of Medicinal Chemistry, 49(24), 7247-7251. Available at: [Link]

  • Cosentino, A., Lanzo, M., Calandruccio, C., Mattedi, G., Amato, R., et al. (2025). Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. ChemMedChem. Available at: [Link]

  • El-Damasy, D.A., Abd-Allah, A.A.M., Lee, J.H., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry. Available at: [Link]

  • Lin, Y.C., Sun, Y.N., Dai, M.S., et al. (2020). Establishment and Characterization of a Highly Metastatic Ovarian Cancer Cell Line. Diagnostics, 10(12), 1047. Available at: [Link]

  • Unknown. (N/A). Development of pyrolo[2,3-c]pyrazole, pyrolo[2,3-d]pyrimidine and their bioisosteres as novel CDK2 inhibitors with potent in vitro apoptotic anti-proliferative activity. ResearchGate. Available at: [Link]

  • Siddiqui-Jain, A., Drygin, D., Streiner, N., et al. (2010). A2780 ovarian cancer xenograft efficacy studies. ResearchGate. Available at: [Link]

  • Shaw, T.J., Senterman, M.K., Dawson, K., Crane, C.A., & Vanderhyden, B.C. (2004). Mice with A2780-cp xenografts with spontaneous ovarian metastases have a significantly shorter survival time compared to mice with dispersed ip disease. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 4,4,6,6-Tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole As a sterically hindered, bicyclic heterocyclic scaffold, 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]p...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 4,4,6,6-Tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole

As a sterically hindered, bicyclic heterocyclic scaffold, 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole is frequently utilized in medicinal chemistry and drug discovery libraries. Due to its dense methyl substitution and fused pyrazole-dihydrofuran core, it exhibits specific lipophilic properties that dictate strict handling and disposal protocols. This guide provides drug development professionals with a self-validating, step-by-step operational methodology to ensure absolute environmental and laboratory safety.

Chemical Profile & Hazard Assessment

Before initiating any protocol, personnel must review the quantitative and qualitative hazard data associated with the compound. According to authoritative safety data[1], the compound is a recognized irritant requiring strict engineering controls.

Property / ClassificationValue / Descriptor
CAS Number 92939-32-7
Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol [1]
GHS Hazard Statements H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3)[1]
Precautionary Codes P261, P280, P305+P351+P338, P501[1]
Disposal Mandate P501: Dispose of contents/container to an approved waste disposal plant[1]

Mechanistic Rationale for Disposal Protocols (Expertise & Experience)

The Causality of High-Temperature Incineration: The core of this molecule is a nitrogen-rich pyrazole ring. When subjected to standard, low-temperature combustion or environmental degradation, nitrogenous heterocycles can generate highly toxic nitrogen oxides (NOx) and bioaccumulate in aquatic ecosystems due to their lipophilicity. Therefore, standard drain disposal or municipal landfilling is strictly prohibited. The only scientifically sound disposal method is high-temperature incineration (>1000°C) at an EPA-approved facility equipped with specialized NOx scrubbers. This ensures the complete mineralization of the compound into harmless N₂, CO₂, and H₂O.

Waste Segregation & Disposal Workflow

WasteWorkflow LabUse 4,4,6,6-tetramethyl-4,6-dihydro- 1H-furo[3,4-c]pyrazole (Research Operations) WasteGen Waste Generation & Segregation LabUse->WasteGen SolidWaste Solid Waste (Powders, Vials, PPE) WasteGen->SolidWaste LiquidWaste Liquid Waste (Solvent Mixtures) WasteGen->LiquidWaste Incineration High-Temperature Incineration (with NOx Scrubbing) SolidWaste->Incineration EPA Approved Facility Halogenated Halogenated Waste Stream (e.g., DCM solutions) LiquidWaste->Halogenated Chlorinated Solvents NonHalogenated Non-Halogenated Waste Stream (e.g., DMSO/MeOH solutions) LiquidWaste->NonHalogenated Standard Solvents Halogenated->Incineration NonHalogenated->Incineration

Diagram detailing the segregation and high-temperature incineration workflow for pyrazole waste.

Step-by-Step Operational & Disposal Methodology

To guarantee safety, every procedure below is designed as a self-validating system , ensuring that each step contains an internal check to verify its success before moving to the next phase.

Phase 1: Operational Safety & Preparation
  • Action: Conduct all weighing, dilution, and handling of the compound within a certified Class II chemical fume hood to mitigate inhalation risks (H335)[1]. Wear nitrile gloves, safety goggles, and a flame-resistant lab coat.

  • Causality: The compound is a known respiratory and mucous membrane irritant. Physical isolation prevents aerosolized micro-particles from entering the operator's breathing zone.

  • Validation: Anemometer Check. Before opening the reagent vial, verify the fume hood’s inward face velocity is between 80–100 feet per minute (fpm) using a calibrated digital anemometer. Do not proceed if the flow rate is outside this parameter.

Phase 2: Liquid & Solid Waste Segregation
  • Action: Segregate all liquid waste into "Halogenated" (e.g., if dissolved in dichloromethane) and "Non-Halogenated" (e.g., if dissolved in DMSO or methanol) streams. Place solid waste (empty vials, contaminated spatulas, PPE) into a heavy-duty, 6-mil polyethylene biohazard/chemical bag.

  • Causality: Halogenated solvents require different incineration temperatures and scrubber setups (to neutralize HCl gas) compared to non-halogenated streams. Mixing them exponentially increases disposal costs and risks catastrophic incinerator damage.

  • Validation: Mass-Balance Tracking. Attach a real-time chemical addition log to each waste carboy. The operator must record the exact solvent and volume added. A secondary operator must verify the log weekly, ensuring the total volume of solvent added equals the carboy's physical volume increase, confirming no unaccounted reactive mixtures were introduced.

Phase 3: Final Containment & Vendor Handoff
  • Action: Seal all containers tightly. Label them explicitly with "Hazardous Waste: Contains 4,4,6,6-Tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole (Irritant, Nitrogenous Organic)". Store in a secondary containment tray in a locked, well-ventilated waste accumulation area until vendor pickup.

  • Causality: Clear identification prevents accidental mixing by the disposal contractor and ensures the waste is routed to a facility equipped with NOx scrubbers.

  • Validation: Inversion & Balloon Tests. For liquid waste, perform a 30-second inversion test of the sealed carboy over a secondary containment tray to verify the integrity of the cap seal. For solid waste bags, perform a visual "balloon test" (gently pressing the sealed bag to ensure no air escapes) before placing it into the rigid hazardous waste drum.

Emergency Spill Response Protocol

In the event of an accidental release of the powder or solution, immediate and systematic action is required.

  • Evacuation & Isolation: Clear the immediate area and increase room ventilation.

  • Containment: Cover powder spills with damp sand or a proprietary chemical absorbent pad to prevent aerosolization. Do not sweep dry powder.

  • Collection: Use non-sparking tools to collect the absorbed material and place it into a designated solid waste container for incineration.

  • Decontamination (Self-Validating Step): Wash the affected surface thoroughly with a compatible solvent (e.g., isopropanol), collecting the wash as liquid hazardous waste.

    • Validation: Post-cleanup, swab the affected area with a methanol-soaked applicator. Extract the swab in methanol and analyze the sample via rapid LC-MS. Confirm the absence of the target mass (m/z 167.1[M+H]⁺) to ensure the workspace is chemically sterile before resuming normal operations.

References[1] Safety Data Sheet: 4,4,6,6-Tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole. AK Scientific, Inc. Available at: 2]">https://aksci.com[2] Product Information: 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com

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Feasible Synthetic Routes

Reactant of Route 1
4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole
Reactant of Route 2
Reactant of Route 2
4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole
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